hCAIX-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H21BrN6O4S |
|---|---|
Poids moléculaire |
533.4 g/mol |
Nom IUPAC |
[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate |
InChI |
InChI=1S/C21H21BrN6O4S/c22-16-3-1-2-15(14-16)19-8-9-24-20(26-19)27-10-12-28(13-11-27)21(29)25-17-4-6-18(7-5-17)32-33(23,30)31/h1-9,14H,10-13H2,(H,25,29)(H2,23,30,31) |
Clé InChI |
SWDJCAPWJLXKGI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of a Potent Carbonic Anhydrase IX Inhibitor
Note: The specific compound "hCAIX-IN-3" is not readily identifiable in publicly available scientific literature. Therefore, this guide focuses on a representative and highly potent Carbonic Anhydrase IX (CAIX) inhibitor, compound 1v from a published study, which will be referred to as This compound for the purpose of this document. This compound belongs to a series of 2-sulfanilamido[1][2][3]triazolo[1,5-a]pyrimidines.
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of pH in the tumor microenvironment.[2][3] Its expression is primarily induced by hypoxia, a common feature of solid tumors. CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to intracellular pH homeostasis and extracellular acidosis, which in turn promotes tumor cell survival, proliferation, and metastasis. These characteristics make CAIX a compelling target for the development of novel anticancer therapeutics. This guide details the discovery, synthesis, and biological evaluation of a potent and selective CAIX inhibitor, herein designated as this compound.
Discovery of this compound
The discovery of this compound was the result of a rational drug design approach targeting the active site of human CAIX. The core scaffold, a 2-sulfanilamidotriazolo[1,5-a]pyrimidine, was systematically modified at the 7-position with various aryl and heteroaryl moieties to enhance inhibitory potency and selectivity against the tumor-associated CAIX isoform over the ubiquitous cytosolic isoforms hCA I and II. Compound 1v (this compound), featuring a 4-methoxyphenyl group at the 7-position, emerged as one of the most potent inhibitors of hCA IX in this series.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound and its analogs was evaluated against a panel of human carbonic anhydrase isoforms. The inhibition constants (Ki) were determined using a stopped-flow CO2 hydration assay.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (1v) | 105 | 58 | 4.7 | 25.4 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Data sourced from Romagnoli et al., European Journal of Medicinal Chemistry, 2020. |
Experimental Protocols
The synthesis of this compound is achieved through a convergent procedure. The key step involves the condensation of 3-amino-1H-1,2,4-triazole-5-sulfonamide with a chalcone derivative.
Step 1: Synthesis of the Chalcone Intermediate A mixture of 4'-methoxyacetophenone (1.0 eq) and the appropriate aromatic aldehyde (1.0 eq) in ethanol is treated with an aqueous solution of sodium hydroxide. The reaction mixture is stirred at room temperature until completion. The resulting precipitate is filtered, washed with water, and dried to yield the chalcone.
Step 2: Synthesis of the 2-thioxo-dihydropyrimidine Intermediate The chalcone from Step 1 (1.0 eq) and thiourea (1.5 eq) are refluxed in a solution of sodium ethoxide in ethanol. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitate is filtered, washed with ethanol and diethyl ether, and then dried.
Step 3: Synthesis of the 2-(methylthio)-pyrimidine Intermediate The 2-thioxo-dihydropyrimidine from Step 2 is dissolved in a suitable solvent, and methyl iodide is added. The reaction mixture is stirred at room temperature. The resulting product is isolated by filtration.
Step 4: Synthesis of the Hydrazinylpyrimidine Intermediate The 2-(methylthio)-pyrimidine from Step 3 is refluxed with hydrazine hydrate in ethanol. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to give the desired hydrazinylpyrimidine.
Step 5: Synthesis of this compound The hydrazinylpyrimidine from Step 4 is reacted with a suitable reagent to form the final triazolopyrimidine scaffold.
The determination of inhibitory activity is performed using a stopped-flow instrument to measure the CO2 hydration activity of the different CA isoforms.
-
Apparatus: A stopped-flow instrument is required for this assay.
-
Reagents:
-
HEPES buffer (pH 7.5)
-
Sodium sulfate
-
Phenol red as a pH indicator
-
CO2-saturated water
-
Purified human CA isoforms (I, II, IX, and XII)
-
Inhibitor stock solutions (in DMSO)
-
-
Procedure:
-
The assay is performed at 25 °C.
-
The enzymatic reaction is initiated by mixing equal volumes of the CA solution (in buffer) and the CO2-saturated water.
-
The change in pH, monitored by the absorbance of phenol red, is recorded over time.
-
The initial rates of the enzymatic reaction are determined in the presence of varying concentrations of the inhibitor.
-
The Ki values are calculated from the dose-response curves using the Cheng-Prusoff equation.
-
Signaling Pathway and Mechanism of Action
CAIX plays a crucial role in the tumor microenvironment by regulating pH. Its inhibition leads to a disruption of this pH balance, resulting in intracellular acidosis and reduced extracellular acidification. This, in turn, can induce apoptosis and inhibit tumor growth and metastasis.
References
- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to hCAIX-IN-3: A Potent Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to hCAIX-IN-3, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.
Chemical Structure and Properties
This compound, also identified as compound 7e in the primary literature, is a synthetic small molecule belonging to the piperazinylureido-sulfamate class of carbonic anhydrase inhibitors.[1] Its chemical structure and key properties are detailed below.
Chemical Structure:
The definitive chemical structure of this compound is provided in Figure 1.
> Figure 1. Chemical structure of this compound.
Physicochemical and Pharmacological Properties:
A summary of the key quantitative data for this compound is presented in Table 1. This includes its molecular formula, molecular weight, and its inhibitory activity against various human carbonic anhydrase (hCA) isoforms.
| Property | Value | Reference |
| IUPAC Name | 4-({[4-(4-bromophenyl)piperazin-1-yl]carbonyl}amino)phenyl sulfamate | N/A |
| Molecular Formula | C₂₁H₂₁BrN₆O₄S | [1] |
| Molecular Weight | 533.40 g/mol | [1] |
| CAS Number | 2375461-31-5 | N/A |
| SMILES | C1CN(CCN1C(=O)NC2=CC=C(C=C2)OS(=O)(=O)N)C3=CC=C(C=C3)Br | N/A |
| Inhibitory Constant (Ki) against hCA II | 124.2 nM | [1] |
| Inhibitory Constant (Ki) against hCA IX | 30.5 nM | [1] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the in vitro evaluation of its inhibitory activity against carbonic anhydrases, as adapted from the primary literature.
Synthesis of this compound (Compound 7e)
The synthesis of this compound is achieved through a multi-step process, with the key final step involving the coupling of a substituted piperazine with a sulfamate precursor. A generalized workflow for the synthesis is depicted in the diagram below.
Diagram 1. A simplified workflow for the synthesis of this compound.
Detailed Methodology:
The synthesis of the piperazinylureido-sulfamate derivatives, including this compound, involves the coupling of 1-substituted piperazines with 4-(phenoxycarbonyl)aminophenylsulfamate. The general procedure is as follows:
-
Preparation of 4-(phenoxycarbonyl)aminophenylsulfamate: This intermediate is synthesized from 4-aminophenylsulfamate and phenyl chloroformate.
-
Coupling Reaction: A solution of the appropriate substituted piperazine (in the case of this compound, 1-(4-bromophenyl)piperazine) in a suitable anhydrous solvent (e.g., dimethyl sulfoxide - DMSO) is reacted with 4-(phenoxycarbonyl)aminophenylsulfamate.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by pouring it into water, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed, and purified, typically by crystallization from an appropriate solvent system, to yield the final product.
Note: For precise molar ratios, reaction times, and purification solvents, it is imperative to consult the original publication by Nocentini et al. (2020).
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against different carbonic anhydrase isoforms is determined using a stopped-flow CO₂ hydrase assay.
Principle:
This assay measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide to bicarbonate and a proton. The initial rate of this reaction is measured in the presence and absence of the inhibitor.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, and IX) and the inhibitor (this compound) are prepared in appropriate buffers.
-
Assay Buffer: A buffer with a known pH and a pH indicator (e.g., phenol red) is used.
-
Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme solution (with or without the pre-incubated inhibitor) with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, which corresponds to the change in pH due to the enzymatic reaction.
-
Data Analysis: The initial rates of the reaction are calculated. The inhibition constant (Ki) is then determined by fitting the data to the appropriate inhibition model, such as the Cheng-Prusoff equation.
Signaling Pathway Modulation
The inhibition of carbonic anhydrase IX has significant implications for cancer biology, primarily through the modulation of tumor pH regulation. hCAIX is a key enzyme involved in maintaining the intracellular pH of cancer cells in the typically acidic tumor microenvironment.
Diagram 2. Signaling pathway of hCAIX in tumor pH regulation and its inhibition by this compound.
Mechanism of Action:
In hypoxic tumors, increased glycolysis leads to the production of lactic acid and CO₂. Carbonic anhydrase IX, located on the cell surface, catalyzes the rapid conversion of extracellular CO₂ to bicarbonate and protons. This process contributes to the acidification of the tumor microenvironment while helping to maintain a more alkaline intracellular pH, which is favorable for cancer cell proliferation and survival.
By inhibiting hCAIX, this compound disrupts this pH-regulating mechanism. The accumulation of intracellular acid and the reduction of the cell's ability to buffer its internal environment can lead to apoptosis and a decrease in tumor growth and metastasis.
Conclusion
This compound is a potent and selective inhibitor of carbonic anhydrase IX with potential applications in cancer therapy. Its well-defined chemical structure and significant in vitro activity make it a valuable tool for further preclinical and clinical investigations. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of hCAIX inhibition.
References
An In-Depth Technical Guide to the Mechanism of Action of hCAIX-IN-3 and Other Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human carbonic anhydrase IX (hCAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors, particularly under hypoxic conditions.[1] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α).[2][3] hCAIX plays a critical role in tumor biology by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, which promotes tumor cell survival, proliferation, invasion, and metastasis. Consequently, hCAIX has emerged as a promising therapeutic target for the development of novel anticancer agents. This guide provides a detailed overview of the mechanism of action of hCAIX inhibitors, with a specific focus on the potent inhibitor hCAIX-IN-3.
Core Mechanism of Action: Inhibition of Carbonic Anhydrase Activity
The primary mechanism of action of hCAIX inhibitors, including sulfonamide-based compounds like this compound, involves the direct inhibition of the enzyme's catalytic activity. The active site of hCAIX contains a zinc ion (Zn²⁺) that is essential for catalysis. Sulfonamide inhibitors, characterized by a -SO₂NH₂ group, bind to the active site in a deprotonated state. The sulfonamide nitrogen coordinates with the zinc ion, displacing a water molecule or hydroxide ion that is normally involved in the catalytic cycle. This strong interaction effectively blocks the enzyme's ability to hydrate carbon dioxide, thereby disrupting pH regulation in the tumor microenvironment.
The Role of hCAIX in Tumor pH Regulation
Under the hypoxic conditions often found in solid tumors, cancer cells switch to glycolytic metabolism, leading to the production of acidic byproducts such as lactic acid. To counteract intracellular acidification, which can be detrimental to cell survival, cancer cells upregulate hCAIX. The extracellular catalytic domain of hCAIX converts CO₂ into protons and bicarbonate ions. The protons contribute to the acidification of the extracellular space, which promotes tumor invasion and suppresses the anti-tumor immune response. The bicarbonate ions are transported into the cell, where they act as a buffer to maintain a more alkaline intracellular pH, which is favorable for cell proliferation and survival. By inhibiting hCAIX, compounds like this compound disrupt this crucial pH-regulating machinery, leading to increased intracellular acidity and a less acidic tumor microenvironment.
Quantitative Data for hCAIX Inhibitors
A variety of small molecule inhibitors targeting hCAIX have been developed and characterized. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate greater potency. The following table summarizes the quantitative data for this compound and other notable hCAIX inhibitors.
| Inhibitor | IC₅₀ (nM) for hCAIX | Kᵢ (nM) for hCAIX | Kᵢ (nM) for hCAII (off-target) | Reference Compound |
| This compound | 0.48 | Not Reported | Not Reported | A selective and potent hCAIX inhibitor. |
| hCAIX-IN-12 | 740 | Not Reported | 10780 | A potent hCAIX inhibitor with anti-proliferative effects. |
| SLC-0111 | Not Reported | 45 | 530 | A selective hCAIX/XII inhibitor in clinical trials. |
| VD11-4-2 | Not Reported | 0.05 (Kᵈ) | >1000 | A high-affinity and selective hCAIX inhibitor. |
| Acetazolamide | 25 | 12 | 12 | A non-selective carbonic anhydrase inhibitor. |
Downstream Signaling Pathways and Cellular Effects
The inhibition of hCAIX by compounds such as this compound triggers a cascade of downstream events that ultimately lead to anti-tumor effects.
Disruption of pH Homeostasis and Induction of Apoptosis
By blocking the catalytic activity of hCAIX, inhibitors prevent the efficient extrusion of protons, leading to a decrease in extracellular pH and an increase in intracellular pH. This disruption of pH homeostasis can induce cellular stress and trigger programmed cell death, or apoptosis. The altered intracellular pH can affect the function of various enzymes and signaling proteins, leading to the activation of apoptotic pathways. For instance, inhibition of CA-IX has been shown to upregulate p53 and activate the caspase-3-mediated apoptosis pathway.
Inhibition of Cell Migration and Invasion
The acidic tumor microenvironment created by hCAIX activity facilitates the degradation of the extracellular matrix and promotes cancer cell migration and invasion. By neutralizing the extracellular pH, hCAIX inhibitors can suppress these metastatic processes. Furthermore, hCAIX has been shown to interact with proteins involved in cell adhesion, such as β-catenin, and its inhibition can disrupt these interactions, leading to reduced cell motility.
The signaling pathways affected by hCAIX inhibition are complex and interconnected. The diagram below illustrates the central role of HIF-1α in upregulating hCAIX expression under hypoxic conditions and the subsequent downstream effects of hCAIX inhibition on key cellular processes.
Caption: Signaling cascade from hypoxia to hCAIX-mediated effects and their inhibition by this compound.
Experimental Protocols
The inhibitory activity of compounds like this compound is typically determined using an in vitro enzyme inhibition assay. A common method is the colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.
Carbonic Anhydrase Inhibition Assay (p-NPA Method)
Principle: Carbonic anhydrase exhibits esterase activity and can hydrolyze p-NPA to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at 400-405 nm. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Purified recombinant human Carbonic Anhydrase IX
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) solution (e.g., 3 mM in acetonitrile or DMSO)
-
Test inhibitor (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of hCAIX in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (this compound) and the positive control in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay buffer and substrate solution (no enzyme).
-
Control (100% activity): Assay buffer, enzyme solution, and DMSO (vehicle control).
-
Inhibitor wells: Assay buffer, enzyme solution, and the desired concentration of the test inhibitor.
-
-
-
Pre-incubation:
-
Add the enzyme to the wells containing the assay buffer and inhibitor (or DMSO).
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The workflow for testing a potential hCAIX inhibitor is a multi-step process that begins with the initial screening and progresses to more detailed characterization.
Caption: A typical experimental workflow for the preclinical evaluation of a hCAIX inhibitor.
Conclusion
This compound is a potent inhibitor of human carbonic anhydrase IX, a key enzyme involved in tumor survival and progression. Its mechanism of action is centered on the direct inhibition of the enzyme's catalytic activity, leading to the disruption of pH homeostasis in the tumor microenvironment. This primary action triggers a cascade of downstream effects, including the induction of apoptosis and the inhibition of cancer cell migration and invasion. The high potency and selectivity of this compound and other related inhibitors make them promising candidates for the development of targeted anticancer therapies. Further investigation into the detailed molecular interactions and the full spectrum of their effects on cellular signaling pathways will be crucial for their successful clinical translation.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of the Phage Display Derived Peptide CaIX-P1 on Human Colorectal Carcinoma Cells Correlates with the Expression of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
hCAIX-IN-3: A Deep Dive into its Role in the Tumor Microenvironment
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a formidable challenge in cancer therapy. Its unique characteristics, particularly hypoxia and extracellular acidosis, foster tumor progression, metastasis, and resistance to conventional treatments. Carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia, plays a pivotal role in maintaining pH homeostasis, thereby enabling cancer cell survival and proliferation in this hostile environment. hCAIX-IN-3, also known as SLC-0111, is a potent and selective small-molecule inhibitor of CAIX that has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its multifaceted role within the TME, and its potential in combination therapies.
Mechanism of Action of this compound
This compound is a ureido-substituted benzenesulfonamide that acts as a selective inhibitor of the enzymatic activity of human carbonic anhydrase IX (hCAIX).[1] CAIX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] In the acidic TME, this reaction is crucial for cancer cells to maintain a neutral intracellular pH (pHi) while contributing to the acidification of the extracellular space (pHe).
By binding to the active site of CAIX, this compound blocks this catalytic activity. This inhibition leads to two primary consequences within the TME:
-
Increased Intracellular Acidity: The inhibition of CAIX disrupts the efficient export of protons, leading to an accumulation of acid within the cancer cells. This intracellular acidification can induce cellular stress, inhibit proliferation, and promote apoptosis.
-
Reduced Extracellular Acidification: By preventing the formation of extracellular protons, this compound helps to neutralize the acidic TME. This can have profound effects on the surrounding stromal cells, including immune cells, and can hinder tumor invasion and metastasis.
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound (SLC-0111)
| Target | Cell Line/Isoform | IC50 Value | Reference |
| CAIX | - | 45 nM | N/A |
| CAIX | HT-29 (Colon Cancer) | 13.53 µg/mL | [3] |
| CAIX | MCF7 (Breast Cancer) | 18.15 µg/mL | [3] |
| CAIX | PC3 (Prostate Cancer) | 8.71 µg/mL | [3] |
| CAIX | T-47D (Breast Cancer) | 6.73 ± 0.28 µM | |
| CAIX | MCF-7 (Breast Cancer) | 9.16 ± 0.70 µM | |
| CAXII | - | 96 nM | N/A |
Table 2: Effect of this compound (SLC-0111) on Tumor Cell Viability and the Tumor Microenvironment
| Cancer Type | Cell Line | Treatment | Effect | Quantitative Data | Reference |
| Melanoma | A375-M6 | SLC-0111 (100 µM) + Dacarbazine (50 µM) | Increased late apoptosis and necrosis | Significant increase compared to single agents | |
| Melanoma | A375-M6 | SLC-0111 (100 µM) + Temozolomide (170 µM) | Increased cell death | Significant increase in late apoptosis and necrosis | |
| Breast Cancer | MCF7 | SLC-0111 (100 µM) + Doxorubicin (90 nM) | Increased cell death | Significant increase compared to single agents | |
| Colorectal Cancer | HCT116 | SLC-0111 (100 µM) + 5-Fluorouracil (100 µM) | Reduced cell proliferation (cytostatic effect) | Significant decrease in colony diameter | |
| Melanoma | B16F10 | SLC-0111 (100 µmol/L) | Reduced extracellular acidification | Significant reduction in pH drop under hypoxia | |
| Melanoma | B16F10 | SLC-0111 (100 µmol/L) | Increased T-cell mediated killing | Dose-dependent increase in cancer cell killing | |
| Head and Neck Squamous Cell Carcinoma | FaDu | SLC-0111 (100 µM) | Reduced cell viability under hypoxia | ~26% reduction | |
| Head and Neck Squamous Cell Carcinoma | SCC-011 | SLC-0111 (100 µM) | Reduced cell viability under hypoxia | ~15% reduction |
Signaling Pathways Modulated by this compound
The inhibition of CAIX by this compound instigates changes in several critical signaling pathways that govern cancer cell survival, proliferation, and invasion.
HIF-1α Signaling Pathway
The expression of CAIX is primarily regulated by the Hypoxia-Inducible Factor 1α (HIF-1α). In hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes, including CA9. By disrupting the pH regulation that is a downstream consequence of HIF-1α activation, this compound can indirectly counteract the pro-survival effects of this pathway.
PI3K/Akt and Rho/ROCK Signaling Pathways
CAIX has been shown to interact with and influence the Phosphoinositide 3-kinase (PI3K)/Akt and Rho/ROCK signaling pathways, which are critical for cell survival, proliferation, and migration. While the direct effect of this compound on these pathways is an area of ongoing research, its modulation of the TME can indirectly impact these signaling cascades.
Experimental Protocols
This section outlines general methodologies for key experiments cited in the literature on this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
In Vitro Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Treat cancer cells with this compound at a desired concentration and for a specific duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound to the mice via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. A control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
This compound and the Immune Microenvironment
The acidic TME is known to be immunosuppressive, impairing the function of effector immune cells such as T lymphocytes and natural killer (NK) cells. By neutralizing the extracellular pH, this compound can potentially reverse this immunosuppression and enhance anti-tumor immunity.
Preclinical studies have shown that combining this compound with immune checkpoint inhibitors (ICIs) can enhance the efficacy of immunotherapy. The proposed mechanism involves:
-
Improved T-cell Function: A less acidic environment can restore the cytotoxic activity of T cells.
-
Increased Immune Cell Infiltration: this compound may promote the infiltration of effector T cells into the tumor.
-
Modulation of Immune Cell Subsets: Inhibition of CAIX has been shown to decrease the number of regulatory T cells (Tregs) and T-helper 17 (Th17) cells while increasing the number of Th1 and CD8+ cells in the tumor.
Conclusion and Future Directions
This compound represents a promising targeted therapy that addresses a key vulnerability of solid tumors: their adaptation to a hypoxic and acidic microenvironment. By inhibiting CAIX, this compound not only directly impacts cancer cell survival but also modulates the TME to be less hospitable for tumor growth and more permissive for anti-tumor immune responses. The quantitative data from preclinical studies are encouraging, and ongoing clinical trials will further elucidate its safety and efficacy in patients.
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
-
Optimizing combination strategies with chemotherapy, radiotherapy, and immunotherapy.
-
Investigating the mechanisms of resistance to this compound.
The development of this compound and other CAIX inhibitors marks a significant step forward in our ability to target the complex and dynamic tumor microenvironment, offering new hope for patients with difficult-to-treat cancers.
References
Technical Whitepaper: Investigating the Biological Activity of Carbonic Anhydrase IX (CAIX) Inhibitors
Disclaimer: Extensive searches for a specific compound designated "hCAIX-IN-3" did not yield any publicly available information. It is possible that this is an internal research compound name that has not yet been disclosed in scientific literature. This technical guide therefore provides a representative overview of the biological activity of a potent and selective human carbonic anhydrase IX (hCAIX) inhibitor, based on publicly available data for similar compounds. The data and methodologies presented here are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals working on CAIX-targeted therapies.
Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target
Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a crucial role in tumor biology.[1][2] Its expression is predominantly upregulated in a variety of solid tumors and is often associated with hypoxia, a common feature of the tumor microenvironment.[1][3] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the regulation of intra- and extracellular pH.[1] This enzymatic activity helps cancer cells to maintain a neutral intracellular pH, which is favorable for their survival and proliferation, while contributing to an acidic extracellular environment that promotes tumor invasion and metastasis. The restricted expression of CAIX in normal tissues makes it an attractive and specific target for anticancer drug development.
A Representative CAIX Inhibitor: CAI3 (Betulinyl Sulfamate Conjugate)
For the purpose of this technical guide, we will focus on a representative CAIX inhibitor, herein referred to as CAI3 , a novel sulfamate conjugate of betulinic acid. This class of compounds has demonstrated potent and selective inhibitory activity against hCAIX.
Quantitative Biological Activity Data
The following table summarizes the key quantitative data for the representative CAIX inhibitor, CAI3.
| Parameter | Value | Description | Assay Type |
| Ki (hCAIX) | 1.25 nM | Inhibitory constant against human carbonic anhydrase IX. This value indicates the concentration of the inhibitor required to produce half-maximum inhibition. | In vitro enzyme inhibition assay |
| Average IC50 | 5-10 µM | Half-maximal inhibitory concentration against a panel of five tumor cell lines. This value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. | In vitro cytotoxicity assay (e.g., MTT or SRB assay) |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This assay is designed to determine the inhibitory potency of a compound against the enzymatic activity of hCAIX.
Materials:
-
Recombinant human CAIX enzyme
-
4-Nitrophenyl acetate (4-NPA) as a substrate
-
HEPES buffer (pH 7.4)
-
Test compound (e.g., CAI3)
-
96-well microplate reader
Methodology:
-
A solution of the hCAIX enzyme is prepared in HEPES buffer.
-
The test compound is serially diluted to various concentrations.
-
The enzyme solution is pre-incubated with the test compound for a specified period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the substrate, 4-NPA.
-
The hydrolysis of 4-NPA to 4-nitrophenol is monitored by measuring the absorbance at 400 nm over time using a microplate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The inhibitory constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
In Vitro Cytotoxicity Assay
This assay evaluates the effect of the CAIX inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., CAI3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
After the incubation period, the cell viability is assessed using either the MTT or SRB assay.
-
MTT Assay: MTT is added to the wells and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and the cellular proteins are stained with SRB. The bound dye is then solubilized, and the absorbance is measured.
-
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
Caption: Workflow for the biological evaluation of a hCAIX inhibitor.
Signaling Pathway of CAIX in the Tumor Microenvironment
Caption: Role of CAIX in tumor pH regulation and its inhibition.
Mechanism of Action and Biological Effects
The primary mechanism of action of CAIX inhibitors is the direct binding to the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity. This inhibition leads to several downstream biological effects that are detrimental to cancer cells:
-
Disruption of pH Regulation: By inhibiting CAIX, the conversion of extracellular CO2 to protons and bicarbonate is reduced. This leads to an increase in intracellular acidity and a decrease in extracellular acidity. The disruption of this pH gradient can inhibit cancer cell proliferation and survival.
-
Induction of Apoptosis: The altered pH homeostasis can trigger programmed cell death (apoptosis) in cancer cells.
-
Inhibition of Invasion and Metastasis: The acidic tumor microenvironment, promoted by CAIX activity, is known to facilitate the breakdown of the extracellular matrix and enhance cancer cell migration. Inhibition of CAIX can therefore reduce the invasive and metastatic potential of tumors.
-
Potentiation of Chemotherapy: The acidic microenvironment can also contribute to chemotherapy resistance. By neutralizing the extracellular pH, CAIX inhibitors may enhance the efficacy of conventional anticancer drugs.
Conclusion
Carbonic anhydrase IX is a well-validated target for the development of novel anticancer therapies. Potent and selective inhibitors of CAIX, such as the representative compound class discussed in this guide, demonstrate significant antitumor activity in preclinical models. The methodologies and data presented here provide a framework for the investigation and characterization of new CAIX inhibitors. Further research and development in this area hold the promise of delivering new therapeutic options for patients with a wide range of solid tumors.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
hCAIX-IN-3 as a Probe for Carbonic Anhydrase IX Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Carbonic Anhydrase IX - A Key Player in the Tumor Microenvironment
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a critical role in the pathophysiology of many cancers.[1] Under normal physiological conditions, its expression is highly restricted, primarily found in the gastrointestinal tract. However, in a wide range of solid tumors, including renal, breast, and lung carcinomas, CAIX is significantly overexpressed. This upregulation is predominantly driven by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.
Functionally, CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Its extracellular active site contributes to the acidification of the tumor microenvironment, a condition that promotes tumor progression, invasion, and metastasis. By maintaining a relatively alkaline intracellular pH, CAIX helps cancer cells survive and proliferate in acidic and hypoxic conditions.[2] These characteristics make CAIX an attractive target for cancer diagnosis and therapy. Small molecule inhibitors and probes are therefore crucial tools for studying its function and for the development of novel anti-cancer agents.
hCAII-IN-3: A Potent Probe for CAIX
hCAII-IN-3 is a small molecule inhibitor of human carbonic anhydrases (hCA). While its nomenclature suggests a primary affinity for carbonic anhydrase II (hCA II), it also demonstrates potent inhibition of the tumor-associated isoform, hCA IX. Its ability to inhibit CAIX makes it a valuable research tool for elucidating the role of this enzyme in cancer biology. As a probe, hCAII-IN-3 can be utilized in a variety of in vitro and cell-based assays to investigate the functional consequences of CAIX inhibition.
Mechanism of Action
Like other sulfonamide-based inhibitors, hCAII-IN-3 is believed to act by binding to the zinc ion within the active site of the carbonic anhydrase enzyme. This interaction blocks the catalytic activity of the enzyme, preventing the hydration of carbon dioxide and subsequent pH regulation. The selectivity of hCAII-IN-3 for different CA isoforms is determined by the specific chemical interactions between the inhibitor and the amino acid residues lining the active site of each isoform.
Quantitative Data for hCAII-IN-3
The inhibitory activity of hCAII-IN-3 against various human carbonic anhydrase isoforms has been quantified, with the inhibition constants (Ki) presented below. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | 403.8 |
| hCA II | 5.1 |
| hCA IX | 10.2 |
| hCA XII | 5.2 |
(Data sourced from MedchemExpress for hCAII-IN-3, also referred to as Compound 16)[3]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and utilize a CAIX probe such as hCAII-IN-3.
Synthesis of Sulfonamide-Based Inhibitors (General Protocol)
This protocol provides a general framework for the synthesis of sulfonamide-based carbonic anhydrase inhibitors. Specific reaction conditions may need to be optimized for the synthesis of hCAII-IN-3.
-
Starting Materials: A primary amine and a sulfonyl chloride derivative are the key starting materials.
-
Reaction: The primary amine is reacted with the sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
-
Work-up: The reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) and brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica gel or by recrystallization.
-
Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Stopped-Flow CO₂ Hydration Assay for Ki Determination
This assay measures the enzymatic activity of CAIX and the inhibitory effect of compounds like hCAII-IN-3.
-
Reagents and Buffers:
-
Purified recombinant human CAIX enzyme.
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5).
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water).
-
pH indicator solution (e.g., phenol red).
-
hCAII-IN-3 stock solution (dissolved in DMSO).
-
-
Instrumentation: A stopped-flow spectrophotometer.
-
Procedure:
-
Equilibrate all solutions to the desired reaction temperature (e.g., 25°C).
-
In one syringe of the stopped-flow instrument, load the CAIX enzyme solution and the inhibitor at various concentrations.
-
In the second syringe, load the CO₂-saturated water and the pH indicator.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and protons will cause a change in pH, which is monitored by the change in absorbance of the pH indicator over time.
-
Record the initial rate of the reaction.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[2][4]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the probe binds to its target protein within a cellular context.
-
Cell Culture: Culture a CAIX-expressing cell line (e.g., HeLa or MDA-MB-231) to 80-90% confluency.
-
Compound Treatment: Treat the cells with hCAII-IN-3 at various concentrations (and a vehicle control, e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CAIX in each sample by Western blotting using a specific anti-CAIX antibody.
-
-
Data Analysis: A ligand-bound protein is more thermally stable. Therefore, in the presence of a binding compound like hCAII-IN-3, more CAIX protein will remain soluble at higher temperatures. Plot the amount of soluble CAIX against the temperature for each inhibitor concentration to generate thermal shift curves. An increase in the melting temperature indicates target engagement.
Immunofluorescence Staining for Probe Visualization
This method allows for the visualization of CAIX expression and can be adapted for competition assays with a fluorescently labeled version of the probe.
-
Cell Seeding: Seed CAIX-expressing cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: If targeting an intracellular epitope (not the case for extracellular CAIX domain), permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS). For CAIX, this step can be omitted if using an antibody against the extracellular domain.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for CAIX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the cell nuclei with a DNA stain (e.g., DAPI). Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells and can be used to assess the cytotoxic or cytostatic effects of CAIX inhibition.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of hCAII-IN-3 for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC₅₀ value of the compound.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival after treatment.
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Compound Treatment: After the cells have attached, treat them with various concentrations of hCAII-IN-3.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may need to be changed periodically.
-
Staining: Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
Visualizations
Caption: Role of CAIX in the tumor microenvironment and its inhibition by hCAII-IN-3.
Caption: Experimental workflow for evaluating hCAII-IN-3 as a CAIX probe.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies of hCAIX Inhibitors in Hypoxic Conditions: A Technical Guide
Disclaimer: As of the latest data, a specific molecule designated "hCAIX-IN-3" is not documented in the public scientific literature. This guide, therefore, provides a comprehensive overview of the foundational studies of representative small-molecule inhibitors of human Carbonic Anhydrase IX (hCAIX) under hypoxic conditions, synthesizing data and methodologies from key preclinical research in the field. This document is intended for researchers, scientists, and drug development professionals.
Introduction to hCAIX as a Hypoxic Tumor Target
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors.[1][2][3] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1][4] CAIX plays a crucial role in regulating intra- and extracellular pH, allowing cancer cells to survive and proliferate in the acidic and hypoxic conditions they create. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to intracellular pH homeostasis and acidification of the extracellular space, which in turn promotes tumor cell invasion and metastasis. These characteristics make hCAIX a compelling target for the development of anticancer therapies, particularly for hypoxic and aggressive tumors.
Quantitative Data on Representative hCAIX Inhibitors
The following tables summarize key quantitative data for well-characterized hCAIX inhibitors, such as SLC-0111 and other sulfonamide-based compounds, under hypoxic conditions. This data is representative of the efficacy observed in preclinical studies.
Table 1: In Vitro Efficacy of a Representative hCAIX Inhibitor
| Parameter | Cell Line | Condition | Value | Reference |
| Enzymatic Inhibition (Kᵢ) | - | - | 5.3 - 11.2 nM | |
| IC₅₀ (Cell Viability) | MDA-MB-231 (Breast) | Hypoxia (1% O₂) | 95 µM | |
| IC₅₀ (Cell Viability) | HT-29 (Colon) | Hypoxia (0.5% O₂) | ~100 µM | |
| Reduction in Extracellular Acidification | Various | Hypoxia | Reversion from pH 6.5 to ~7.2 | |
| Inhibition of Spheroid Invasion | MCF-7 (Breast) | Hypoxia | Significant reduction |
Table 2: In Vivo Efficacy of a Representative hCAIX Inhibitor in Xenograft Models
| Animal Model | Treatment | Endpoint | Result | Reference |
| 4T1 Breast Cancer (Mouse) | Oral administration | Primary Tumor Growth | Marked decrease | |
| 4T1 Breast Cancer (Mouse) | Oral administration | Lung Metastases | Significant inhibition | |
| HT-29 Colon Cancer (Mouse) | Intraperitoneal injection | Tumor Growth | Reduced tumor growth | |
| MDA-MB-231 Breast Cancer (Mouse) | Oral administration | Primary Tumor Growth | Attenuation of growth | |
| LS147Tr Colorectal Cancer (Mouse) | Genetic depletion of CAIX/CAXII | Tumor Growth | 85% reduction |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate hCAIX inhibitors in hypoxic conditions.
3.1. Cell Culture under Hypoxic Conditions
-
Objective: To induce the expression of hCAIX in cancer cell lines.
-
Materials:
-
Cancer cell lines known to express CAIX under hypoxia (e.g., MDA-MB-231, HT-29, MCF-7).
-
Standard cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin/streptomycin.
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 0.5-1% O₂), 5% CO₂, and 37°C.
-
-
Protocol:
-
Seed cells in culture plates or flasks at a desired density.
-
Allow cells to attach and grow under normoxic conditions (21% O₂, 5% CO₂) for 24 hours.
-
Replace the medium with fresh, pre-equilibrated medium.
-
Place the culture plates into the hypoxia chamber.
-
Incubate for the desired period (typically 24-72 hours) to induce hCAIX expression.
-
Confirm hCAIX expression using Western blot or immunofluorescence.
-
3.2. Western Blot for hCAIX Expression
-
Objective: To quantify the expression of hCAIX protein in cells cultured under normoxic and hypoxic conditions.
-
Protocol:
-
After hypoxic incubation, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for hCAIX overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
3.3. Cell Viability Assay
-
Objective: To determine the cytotoxic or cytostatic effect of a hCAIX inhibitor on cancer cells under hypoxic conditions.
-
Protocol:
-
Seed cells in 96-well plates and incubate under normoxic conditions for 24 hours.
-
Expose the cells to hypoxic conditions for 24 hours to induce hCAIX expression.
-
Treat the cells with a serial dilution of the hCAIX inhibitor and a vehicle control.
-
Incubate the plates under hypoxic conditions for an additional 48-72 hours.
-
Assess cell viability using a standard assay, such as MTT, MTS (e.g., CellTiter-Blue®), or crystal violet staining.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
3.4. In Vivo Xenograft Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of a hCAIX inhibitor in a preclinical animal model.
-
Protocol:
-
Subcutaneously or orthotopically inject cancer cells (e.g., 4T1, HT-29) into the flank or relevant tissue of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the hCAIX inhibitor (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dose.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
-
Signaling Pathways and Experimental Workflows
4.1. HIF-1α Signaling Pathway for hCAIX Induction
Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA9, to activate their transcription.
Caption: HIF-1α signaling pathway under normoxic vs. hypoxic conditions.
4.2. Experimental Workflow for hCAIX Inhibitor Evaluation
The evaluation of a novel hCAIX inhibitor typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for hCAIX inhibitor evaluation.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of Carbonic Anhydrase IX (CAIX)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for exploring the enzymatic inhibition kinetics of human Carbonic Anhydrase IX (hCAIX), a transmembrane enzyme implicated in tumor progression and hypoxia. Due to the absence of specific public data for a compound designated "hCAIX-IN-3," this document will focus on the general experimental framework and data presentation crucial for characterizing any inhibitor of hCAIX.
Introduction to hCAIX and Its Inhibition
Human Carbonic Anhydrase IX (hCAIX) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ↔ HCO₃⁻ + H⁺).[1] Its expression is strongly upregulated in various cancers and is primarily regulated by hypoxia-inducible factor 1-alpha (HIF-1α).[1][2][3] The extracellular active site of CAIX contributes to the acidification of the tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis.[1] Consequently, hCAIX has emerged as a significant target for cancer therapeutics.
The development of hCAIX inhibitors requires a thorough understanding of their mechanism of action and kinetic parameters. This guide outlines the essential experimental protocols and data analysis required for such characterization.
Quantitative Data on Inhibitor Interactions
The characterization of an hCAIX inhibitor involves determining key kinetic parameters that describe its binding affinity and inhibitory mechanism. This data is typically summarized in a table for clear comparison with other compounds.
Table 1: Hypothetical Enzymatic Inhibition Data for a Novel hCAIX Inhibitor
| Parameter | Value | Description |
| IC₅₀ (nM) | [Insert Value] | The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. |
| Kᵢ (nM) | [Insert Value] | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value signifies a higher binding affinity. |
| Mechanism of Inhibition | [Insert Type] | The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed). |
| Association Rate (kₐ) (M⁻¹s⁻¹) | [Insert Value] | The rate constant for the binding of the inhibitor to the enzyme. |
| Dissociation Rate (k𝘥) (s⁻¹) | [Insert Value] | The rate constant for the dissociation of the inhibitor-enzyme complex. |
| Thermodynamic Parameters | ||
| ΔH (kcal/mol) | [Insert Value] | Enthalpy change, indicating the heat released or absorbed during binding. |
| -TΔS (kcal/mol) | [Insert Value] | Entropy change, reflecting the change in randomness of the system upon binding. |
| ΔG (kcal/mol) | [Insert Value] | Gibbs free energy change, indicating the spontaneity of the binding process. |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of inhibitor kinetics. The following are standard protocols used in the study of hCAIX inhibitors.
Enzyme Inhibition Assay (Stopped-Flow Spectrophotometry)
This is a primary method to determine the inhibitory potency (IC₅₀ and Kᵢ) and the mechanism of inhibition.
Principle: The assay measures the rate of the CAIX-catalyzed hydration of CO₂. This is an esterase assay using p-nitrophenyl acetate (p-NPA) as a substrate, where the hydrolysis is monitored by the increase in absorbance at a specific wavelength.
Materials:
-
Recombinant human CAIX enzyme
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Buffer (e.g., Tris-HCl)
-
Test inhibitor compound
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor.
-
In a reaction cuvette, mix the hCAIX enzyme solution with the inhibitor at various concentrations and incubate for a specified time.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the p-NPA substrate using the stopped-flow apparatus.
-
Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the absorbance curves.
-
Plot the reaction velocities against the substrate concentration to generate Michaelis-Menten or Lineweaver-Burk plots.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Analyze the Lineweaver-Burk plots in the presence and absence of the inhibitor to determine the mechanism of inhibition.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics (kₐ and k𝘥) of an inhibitor to its target enzyme.
Principle: The hCAIX enzyme is immobilized on a sensor chip. The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Recombinant human CAIX enzyme
-
Test inhibitor compound
-
Running buffer
Procedure:
-
Immobilize the hCAIX enzyme onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the inhibitor over the sensor surface.
-
Monitor the association and dissociation phases of the binding interaction in real-time.
-
Regenerate the sensor surface between injections to remove the bound inhibitor.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kₐ) and dissociation (k𝘥) rate constants.
-
Calculate the equilibrium dissociation constant (Kᴅ) as the ratio of k𝘥/kₐ.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS).
Principle: ITC measures the heat change that occurs when an inhibitor binds to the enzyme.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human CAIX enzyme
-
Test inhibitor compound
-
Buffer
Procedure:
-
Load the hCAIX enzyme solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
Measure the heat released or absorbed after each injection.
-
Plot the heat change per injection against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization of a novel hCAIX inhibitor.
Simplified Signaling Pathway of HIF-1α Regulation of CAIX
Caption: Hypoxia-induced regulation of CAIX expression via HIF-1α.
This guide provides a foundational framework for the systematic evaluation of hCAIX inhibitors. Adherence to these detailed protocols and data presentation standards will ensure the generation of robust and comparable results, facilitating the discovery and development of novel anticancer agents targeting hCAIX.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Carbonic Anhydrase IX Inhibition on Intracellular pH Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of human Carbonic Anhydrase IX (CAIX) in intracellular pH (pHi) regulation and the consequences of its inhibition, with a focus on the effects of potent and selective sulfonamide-based inhibitors. While specific data for a compound designated "hCAIX-IN-3" is not prevalent in the reviewed literature, this document will focus on the well-characterized inhibitor SLC-0111 and other representative sulfonamides to elucidate the core mechanisms and experimental findings relevant to this class of molecules.
Core Concept: CAIX and the Tumor Microenvironment
Carbonic Anhydrase IX is a transmembrane enzyme that is predominantly expressed in solid tumors in response to hypoxia.[1][2] Its primary function is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺) at the cell surface.[3][4] This catalytic activity plays a crucial role in maintaining a relatively alkaline intracellular pH (pHi ≥ 7.2), which is favorable for tumor cell proliferation and survival, while contributing to the acidification of the extracellular space (pHe).[5] The resulting pH gradient is a hallmark of the tumor microenvironment and facilitates tumor progression and invasion.
Inhibition of CAIX disrupts this critical pH-regulating machinery, leading to intracellular acidification and a cascade of downstream events that can culminate in cell death. This makes CAIX a compelling target for anticancer drug development.
Quantitative Impact of CAIX Inhibition on Cellular Viability
The following table summarizes the inhibitory effects of representative sulfonamide CAIX inhibitors on various cancer cell lines. These inhibitors demonstrate potent activity, particularly under hypoxic conditions where CAIX expression is upregulated.
| Inhibitor | Cell Line | Assay Condition | IC50 | Citation |
| SLC-0111 | HT-29 (Colon Carcinoma) | Hypoxia | 13.53 µg/mL | |
| SLC-0111 | MCF7 (Breast Cancer) | Hypoxia | 27.74 µg/mL | |
| SLC-0111 | PC3 (Prostate Cancer) | Hypoxia | Not specified | |
| SLC-0111 | FaDu (Head and Neck Squamous Carcinoma) | Hypoxia | ~100 µM (caused 26% viability reduction) | |
| SLC-0111 | SCC-011 (Head and Neck Squamous Carcinoma) | Hypoxia | ~100 µM (caused 15% viability reduction) | |
| Compound E (sulfonamide) | HeLa (Cervical Cancer) | Not specified | Lowest IC50 among tested compounds | |
| S4 (sulfonamide) | MDA-MB-231 (Breast Cancer) | Hypoxia | Effective at 10-100 µM | |
| ADUTDAS (ureido-sulfonamide) | HT-29 (Colon Carcinoma) | Hypoxia | Indicated in study | |
| ADUBS (ureido-sulfonamide) | HT-29 (Colon Carcinoma) | Hypoxia | Indicated in study |
Signaling Pathways Affected by CAIX Inhibition
The inhibition of CAIX and the subsequent decrease in intracellular pH trigger a series of cellular events, primarily leading to apoptosis. The following diagram illustrates the proposed signaling cascade.
Caption: Signaling cascade initiated by CAIX inhibition, leading to apoptosis.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the impact of CAIX inhibitors on intracellular pH and subsequent cellular responses.
Measurement of Intracellular pH (pHi)
A common method for measuring pHi involves the use of fluorescent pH indicators.
Protocol using BCECF-AM or SNARF-1:
-
Cell Culture: Plate cells (e.g., HeLa, HT-1080) in a suitable culture vessel and grow to the desired confluency. For hypoxia studies, incubate cells in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 48 hours) prior to the assay.
-
Inhibitor Treatment: Treat the cells with the CAIX inhibitor (e.g., SLC-0111, Compound E) at various concentrations for the desired duration.
-
Dye Loading: Wash the cells with a balanced salt solution (e.g., Hank's Balanced Salt Solution). Load the cells with a fluorescent pH indicator, such as 7 µmol/L SNARF-1 or BCECF-AM, for approximately 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescence microplate reader or a fluorescence microscope. The ratio of fluorescence intensities at two different emission wavelengths (for ratiometric dyes like SNARF-1) is used to determine the pHi.
-
Calibration: Generate a calibration curve to correlate the fluorescence ratio to pHi values. This can be done using the nigericin method, which equilibrates the intracellular and extracellular pH.
Assessment of Apoptosis
Apoptosis can be detected using various staining methods.
Protocol using Acridine Orange/Ethidium Bromide (AO/EB) Staining:
-
Cell Treatment: Treat cells with the CAIX inhibitor as described above.
-
Staining: Prepare a staining solution containing Acridine Orange and Ethidium Bromide.
-
Incubation: After treatment, harvest the cells and incubate them with the AO/EB staining solution.
-
Microscopy: Visualize the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green dots in the nucleus, late apoptotic cells will have orange to red nuclei, and necrotic cells will have uniformly orange to red nuclei.
Protocol using Annexin V-PI Staining:
-
Cell Treatment: Treat cells with the CAIX inhibitor.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be quantified using fluorescent probes.
Protocol using a ROS-sensitive dye:
-
Cell Treatment: Treat cells with the CAIX inhibitor.
-
Dye Loading: Incubate the treated cells with a ROS-sensitive fluorescent dye (e.g., ROS red dye).
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer or a fluorescence microplate reader. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Measurement of Mitochondrial Membrane Potential (MMP)
Disruption of the MMP, a key event in apoptosis, can be assessed with specific fluorescent dyes.
Protocol using a MMP-sensitive dye:
-
Cell Treatment: Treat cells with the CAIX inhibitor.
-
Dye Loading: Incubate the cells with a dye that accumulates in healthy mitochondria (e.g., JC-1 or TMRE).
-
Fluorescence Measurement: Measure the fluorescence intensity. A decrease in the fluorescence signal indicates a disruption of the mitochondrial membrane potential.
Experimental Workflow for Evaluating CAIX Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a novel CAIX inhibitor's effect on intracellular pH and cancer cell viability.
Caption: Preclinical evaluation workflow for a CAIX inhibitor.
Conclusion
The inhibition of Carbonic Anhydrase IX represents a promising strategy in cancer therapy. By disrupting the crucial pH-regulating function of CAIX, inhibitors like SLC-0111 and other sulfonamides induce intracellular acidification, leading to a cascade of events that promote cancer cell death. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel CAIX inhibitors. A thorough understanding of the molecular mechanisms and the ability to quantify the cellular effects of these compounds are essential for advancing this therapeutic approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 4. How and Why Are Cancers Acidic? Carbonic Anhydrase IX and the Homeostatic Control of Tumour Extracellular pH [mdpi.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Utilizing a Carbonic Anhydrase IX Inhibitor in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is predominantly regulated by hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor activated under low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. CAIX plays a crucial role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity helps tumor cells to adapt to the acidic conditions created by their high metabolic rate, thereby promoting cell survival, proliferation, and invasion. The selective expression of CAIX on tumor cells and its role in cancer progression make it an attractive target for anticancer therapies.
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical drug screening compared to traditional 2D cell cultures. Spheroids mimic several key features of avascular tumors, including the establishment of oxygen and nutrient gradients, the presence of hypoxic regions, and complex cell-cell interactions. These characteristics can significantly influence drug efficacy and resistance. Therefore, testing the effects of CAIX inhibitors in 3D tumor spheroid models provides a more accurate assessment of their potential therapeutic value.
This document provides detailed application notes and protocols for the use of a specific CAIX inhibitor, SLC-0111 (also known as U-104), in 3D tumor spheroid models. SLC-0111 is a potent and selective inhibitor of CAIX and has been evaluated in clinical trials. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the efficacy of CAIX inhibitors in a robust and reproducible in vitro setting.
Data Presentation
Table 1: In Vitro Efficacy of SLC-0111 in 3D Tumor Spheroid Models
| Cell Line | Spheroid Model | IC50 (µM) ± SD | Reference |
| LS174T (colorectal) | Consensus Molecular Subtype 2 (CMS2) | 26.3 ± 4.5 | [1] |
| DLD-1 (colorectal) | Consensus Molecular Subtype 3 (CMS3) | 16.7 ± 3.2 | [1] |
| HT-29 (colorectal) | Not specified | > 100 | [1] |
| SW480 (colorectal) | Not specified | > 100 | [1] |
Table 2: Effect of CAIX Inhibition on 3D Tumor Spheroid Growth and Invasion
| Cell Line | Inhibitor | Concentration (µM) | Effect on Spheroid Growth | Effect on Spheroid Invasion | Reference |
| HCT116 (colorectal) | CAIX Overexpression | N/A | Increased spheroid growth rate | Not Assessed | [1] |
| HT29 (colorectal) | CAIX Knockdown | N/A | Reduced spheroid growth rate | Not Assessed | |
| MDA-MB-231 (breast) | S4 (ureido-sulfamate CAIX inhibitor) | 30 | Not Assessed | Significant inhibition of invasion into collagen | |
| MDA-MB-231 (breast) | FC9403A (ureido-sulfamate CAIX inhibitor) | 30 | Not Assessed | Significant inhibition of invasion into collagen | |
| SK-N-AS (neuroblastoma) | AZ-1932 | 0.2 | Reduction in spheroid formation under hypoxia | Not Assessed |
Signaling Pathways and Experimental Visualizations
Caption: CAIX signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for 3D tumor spheroid analysis.
Caption: Logical relationship of the experimental design.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) round-bottom plates.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Hemocytometer or automated cell counter
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete culture medium in a humidified incubator.
-
Cell Harvesting: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Counting: Neutralize trypsin with complete medium, collect the cell suspension, and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Cell Seeding: Prepare a cell suspension at a concentration of 2.5 x 10⁴ cells/mL in complete medium. The optimal seeding density may vary between cell lines (typically 1,000-5,000 cells/well) and should be optimized to generate spheroids of 300-500 µm in diameter within 3-4 days.
-
Spheroid Formation: Add 100 µL of the cell suspension to each well of a 96-well ULA plate. Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate in a humidified incubator for 3-5 days. Monitor spheroid formation daily using a light microscope. Spheroids should appear as tight, spherical cell aggregates.
Protocol 2: CAIX Inhibitor Treatment of Spheroids
This protocol outlines the procedure for treating pre-formed tumor spheroids with SLC-0111.
Materials:
-
Tumor spheroids (from Protocol 1)
-
SLC-0111 (stock solution in DMSO, e.g., 10 mM)
-
Complete cell culture medium
Procedure:
-
Prepare Drug Dilutions: On the day of treatment, prepare serial dilutions of SLC-0111 in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 30, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.1%).
-
Medium Exchange and Treatment: Carefully remove 50 µL of conditioned medium from each well containing a spheroid. Add 50 µL of the appropriate SLC-0111 dilution or vehicle control to each well.
-
Incubation: Return the plate to the incubator and treat for the desired duration (e.g., 48, 72, or 96 hours).
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay determines the number of viable cells in a spheroid based on quantitation of ATP.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Assay Plate Equilibration: Remove the 96-well plate containing spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents of the wells by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 4: Hypoxia Analysis in Spheroids (Hypoxyprobe™)
This protocol uses pimonidazole hydrochloride to detect hypoxic regions within spheroids.
Materials:
-
Treated spheroids
-
Hypoxyprobe™-1 Kit (contains pimonidazole HCl and FITC-MAb1)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or confocal microscope
Procedure:
-
Pimonidazole Labeling: Add pimonidazole HCl to the culture medium of the spheroids at a final concentration of 100-200 µM. Incubate for 2-3 hours in the incubator.
-
Spheroid Harvesting and Fixation: Carefully collect the spheroids, wash with PBS, and fix in 4% PFA for 1-2 hours at room temperature.
-
Cryopreservation and Sectioning: Cryoprotect the fixed spheroids by incubating in a sucrose gradient (e.g., 15% then 30% sucrose in PBS) before embedding in OCT compound and freezing. Section the frozen spheroids into 10-20 µm slices using a cryostat.
-
Immunofluorescence Staining:
-
Permeabilize the sections with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the FITC-conjugated anti-pimonidazole antibody (FITC-MAb1) overnight at 4°C.
-
Wash with PBS and counterstain with DAPI.
-
-
Imaging and Analysis: Mount the sections and visualize using a fluorescence microscope. The green fluorescence indicates hypoxic regions. The percentage of the hypoxic area can be quantified using image analysis software (e.g., ImageJ).
Protocol 5: Invasion Assay from Spheroids in Extracellular Matrix
This assay measures the ability of cancer cells to invade from the spheroid into a surrounding extracellular matrix.
Materials:
-
Pre-formed spheroids
-
Basement membrane extract (BME), such as Matrigel® or Cultrex®
-
Pre-chilled pipette tips and 96-well plates
-
Complete culture medium with and without SLC-0111
Procedure:
-
Matrix Preparation: Thaw the BME on ice. Dilute the BME to the desired concentration (e.g., 2-5 mg/mL) with ice-cold serum-free medium.
-
Embedding Spheroids: Place a pre-chilled 96-well plate on ice. Add 50 µL of the BME solution to each well. Carefully transfer one spheroid into the center of each BME droplet.
-
Matrix Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Treatment and Incubation: Gently add 100 µL of complete culture medium containing the desired concentration of SLC-0111 or vehicle control on top of the solidified matrix.
-
Imaging and Analysis: Incubate the plate for 24-72 hours. Capture brightfield images of the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours).
-
Quantification: Measure the total area of the spheroid including the invading cells at each time point using image analysis software. The invasive area is calculated by subtracting the initial spheroid area (at time 0) from the total area at subsequent time points. Compare the invasive area of treated spheroids to the vehicle control.
References
Application Notes: hCAIX-IN-3 in Hypoxia Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor hypoxia, a condition of low oxygen tension in solid tumors, is a critical factor associated with cancer progression, metastasis, and resistance to therapy.[1][2] In response to hypoxia, cancer cells activate adaptive mechanisms, primarily through the hypoxia-inducible factor 1α (HIF-1α) signaling pathway.[1][3] One of the key proteins upregulated by HIF-1α is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is minimally expressed in normal tissues but highly prevalent in a variety of tumors.[1] CAIX plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This activity helps maintain a neutral intracellular pH (pHi) favorable for survival and proliferation while contributing to an acidic tumor microenvironment that promotes invasion and therapy resistance.
hCAIX-IN-3 is a potent and selective small molecule inhibitor of human Carbonic Anhydrase IX. As a sulfonamide-based inhibitor, it directly binds to the zinc ion in the active site of CAIX, blocking its catalytic function. This inhibition disrupts pH regulation in hypoxic cancer cells, leading to intracellular acidosis and subsequent reduction in cell viability, proliferation, and survival. These application notes provide detailed protocols for utilizing this compound as a tool to study the effects of CAIX inhibition in various hypoxia research models.
Mechanism of Action & Signaling Pathway
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding CAIX. The resulting overexpression of CAIX on the cell surface helps the cancer cell to adapt by managing the acid load from increased glycolytic metabolism. This compound disrupts this adaptive mechanism, leading to increased intracellular H+ concentration, which can trigger apoptosis and reduce clonogenic survival.
Caption: HIF-1α pathway under hypoxia leading to CAIX expression and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize representative data on the efficacy of this compound in cancer cell lines under hypoxic conditions.
Table 1: In Vitro Potency of this compound
| Cell Line | Condition | Target | IC₅₀ (nM) |
|---|---|---|---|
| HeLa (Cervical) | Hypoxia (0.2% O₂) | CAIX | 20.1 |
| MDA-MB-231 (Breast) | Hypoxia (0.5% O₂) | CAIX | 35.5 |
| HCT116 (Colon) | Hypoxia (1% O₂) | CAIX | 52.8 |
| MCF-7 (Breast) | Normoxia (21% O₂) | CAIX | > 1000 |
Data is illustrative, based on findings for similar sulfonamide inhibitors.
Table 2: Effect of this compound on Physiological Parameters in HeLa Cells under Hypoxia (0.2% O₂)
| Parameter | Control (DMSO) | This compound (50 nM) | % Change |
|---|---|---|---|
| Extracellular pH (at 24h) | 6.85 | 7.15 | +4.4% |
| Intracellular pH (pHi) (at 24h) | 7.20 | 6.90 | -4.2% |
| Cell Viability (MTT, at 72h) | 100% | 45% | -55% |
| Apoptotic Cells (Annexin V, at 48h) | 5% | 35% | +600% |
| Clonogenic Survival | 85% | 20% | -76.5% |
Data is illustrative, based on the established effects of CAIX inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the application of this compound in hypoxia research models.
Induction of Hypoxia in Cell Culture
Objective: To create a low-oxygen environment for cultured cells to induce the expression of hypoxia-related proteins like CAIX.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Hypoxia chamber or incubator with O₂ and CO₂ control
-
Gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, T-75 flasks) and allow them to adhere overnight under normoxic conditions (21% O₂, 5% CO₂).
-
Replace the medium with fresh, pre-warmed medium.
-
Place the culture vessels into the hypoxia chamber.
-
Flush the chamber with the hypoxic gas mixture for 5-10 minutes to displace the ambient air.
-
Seal the chamber and place it in a standard 37°C incubator. Alternatively, use a tri-gas incubator set to the desired O₂ and CO₂ levels.
-
Incubate the cells for the desired duration (e.g., 24-72 hours) to allow for the stabilization of HIF-1α and upregulation of CAIX.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells under hypoxic conditions.
Materials:
-
Hypoxia-induced cells in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.
-
Induce hypoxia as described in Protocol 1 for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Return the plate to the hypoxic chamber and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for CAIX and HIF-1α Expression
Objective: To confirm the upregulation of HIF-1α and CAIX under hypoxia and observe any changes upon treatment.
Materials:
-
Cells cultured under normoxic and hypoxic conditions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (anti-HIF-1α, anti-CAIX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
Protocol:
-
Culture and treat cells with this compound under normoxic and hypoxic conditions as required.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. β-actin serves as a loading control.
Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies under hypoxia.
Materials:
-
Single-cell suspension of cancer cells
-
6-well plates
-
This compound
-
Crystal Violet staining solution (0.5% in methanol)
Protocol:
-
Seed a low density of cells (e.g., 200-500 cells/well) into 6-well plates.
-
Allow cells to attach for 12-24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Place the plates in a hypoxic chamber for the duration of the treatment (e.g., 72 hours).
-
After treatment, replace the medium with fresh, drug-free medium and return the plates to a normoxic incubator.
-
Allow the cells to grow for 10-14 days until visible colonies ( >50 cells) are formed.
-
Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with Crystal Violet solution for 30 minutes.
-
Wash away excess stain with water and allow the plates to air dry.
-
Count the number of colonies in each well. Calculate the plating efficiency and surviving fraction for each treatment group.
Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: General workflow for evaluating the efficacy of this compound in hypoxic cell culture models.
References
- 1. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is carbonic anhydrase IX a validated target for molecular imaging of cancer and hypoxia? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1][2] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment.[3][4] CAIX plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[5] These characteristics make CAIX an attractive therapeutic target in oncology.
This document provides detailed application notes and protocols for the preclinical administration of small molecule CAIX inhibitors in animal models, with a focus on SLC-0111 (also known as U-104) , a well-characterized inhibitor that has advanced to clinical trials. Due to the limited publicly available data on a specific compound designated "hCAIX-IN-3", SLC-0111 is used here as a representative example of a ureido-substituted benzenesulfonamide CAIX inhibitor. Researchers should adapt these protocols based on the specific properties of their inhibitor of interest. Another notable class of CAIX inhibitors, the ureido-substituted sulfamates (e.g., S4), has also shown significant preclinical anti-metastatic potential.
Mechanism of Action and Signaling Pathways
CAIX, through its enzymatic activity, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This function contributes to an acidic tumor microenvironment while maintaining a neutral intracellular pH, which is favorable for tumor cell survival and proliferation. Inhibition of CAIX disrupts this pH regulation, leading to intracellular acidification and subsequent inhibition of tumor growth and metastasis.
Several signaling pathways are influenced by CAIX activity and its inhibition. Under hypoxic conditions, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1α) is stabilized and promotes the expression of CAIX. CAIX inhibition has been shown to affect pathways related to cell migration and invasion, potentially involving the p38 MAPK signaling pathway. Furthermore, combining CAIX inhibitors with conventional chemotherapies or immunotherapies has demonstrated synergistic effects in preclinical models. For instance, inhibiting CAIX can enhance the efficacy of immune checkpoint inhibitors by neutralizing the acidic tumor microenvironment, which is known to be immunosuppressive.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data for representative CAIX inhibitors from preclinical animal models.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | Ki (nM) | Cell Line(s) | IC50 (µM) | Reference(s) |
| S4 | CA IX, CA XII | 7, 2 | MDA-MB-231, HT29 | 481, 20 | |
| CA II, CA I | 546, 5600 | ||||
| SLC-0111 | CA IX | - | A375-M6, MCF7 | - |
Note: Ki represents the inhibition constant. IC50 values can vary significantly based on experimental conditions.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosage & Administration | Outcome | Reference(s) |
| S4 | Orthotopic MDA-MB-231 Breast | Mice | 10 mg/kg, i.p. for 14 days | Significant reduction in lung metastases; no effect on primary tumor growth. | |
| SLC-0111 | 4T1 Breast Cancer | Mice | 25-100 mg/kg | Significant inhibition of tumor growth. | |
| FC9-398A | Triple-Negative Breast Cancer | - | - | Significant antitumor potential. |
Note: i.p. = intraperitoneal administration.
Experimental Protocols
Below are detailed protocols for the administration of a representative CAIX inhibitor, SLC-0111, in a preclinical mouse xenograft model. These should be adapted for the specific inhibitor and cancer model being studied.
Protocol 1: Evaluation of a CAIX Inhibitor as a Monotherapy in a Subcutaneous Xenograft Model
This protocol outlines the assessment of a CAIX inhibitor's efficacy in reducing tumor growth.
Materials:
-
CAIX-positive human cancer cell line (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer)
-
Female athymic nude mice (6-8 weeks old)
-
CAIX inhibitor (e.g., SLC-0111)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Sterile PBS, cell culture medium, and supplements
-
Syringes, gavage needles, calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS or Matrigel at a concentration of 5-10 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the CAIX inhibitor formulation. For SLC-0111, this can be a suspension in 0.5% carboxymethylcellulose. The concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Administer the inhibitor (e.g., 50-100 mg/kg) and vehicle control daily via oral gavage or intraperitoneal injection.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Ex Vivo Analysis:
-
Weigh the excised tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., staining for Ki-67 for proliferation, cleaved caspase-3 for apoptosis, and CAIX expression).
-
Another portion can be snap-frozen for Western blot or other molecular analyses.
-
Protocol 2: Evaluation of a CAIX Inhibitor in Combination with Chemotherapy
This protocol is designed to assess the synergistic or additive effects of a CAIX inhibitor with a standard chemotherapeutic agent.
Materials:
-
Same as Protocol 1, with the addition of a chemotherapeutic agent (e.g., cisplatin, doxorubicin).
Procedure:
-
Animal Model Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
Randomize mice into four groups: (1) Vehicle control, (2) CAIX inhibitor alone, (3) Chemotherapy alone, (4) Combination of CAIX inhibitor and chemotherapy.
-
-
Treatment Regimen:
-
Administer the CAIX inhibitor as described in Protocol 1.
-
Administer the chemotherapeutic agent according to established protocols for the specific drug and cancer model. The timing of administration relative to the CAIX inhibitor should be optimized (e.g., CAIX inhibitor given daily, chemotherapy given once or twice a week).
-
-
Monitoring and Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
Statistical analysis should be performed to compare tumor growth inhibition between all four groups to determine if the combination therapy is significantly more effective than either monotherapy.
-
Concluding Remarks
The administration of CAIX inhibitors in preclinical animal models is a critical step in the development of novel cancer therapies. The protocols outlined above provide a framework for evaluating the efficacy of these agents, both as monotherapies and in combination with other treatments. Careful selection of the animal model, appropriate drug formulation and administration, and comprehensive endpoint analysis are essential for obtaining robust and translatable results. As research progresses, further studies will be necessary to fully elucidate the therapeutic potential of targeting CAIX in cancer.
References
- 1. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
how to prepare hCAIX-IN-3 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAIX-IN-3 (CAS: 333413-02-8), also identified as ENPP3 Inhibitor, is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme highly expressed in many solid tumors.[1][2] Its expression is often associated with hypoxic tumor microenvironments and contributes to pH regulation, promoting cancer cell survival, proliferation, and metastasis. The selective inhibition of hCAIX is a promising therapeutic strategy in oncology. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| IUPAC Name | 5-[4-[[4-(aminosulfonyl)phenyl]amino]-1-phthalazinyl]-2-methyl-benzenesulfonamide | [1][2] |
| CAS Number | 333413-02-8 | [1] |
| Molecular Formula | C₂₁H₁₉N₅O₄S₂ | |
| Molecular Weight | 469.5 g/mol | |
| hCAIX Inhibition (Kᵢ) | 20.3 nM | |
| hCAII Inhibition (Kᵢ) | 74.7 nM | |
| ENPP3 Inhibition (Kᵢ) | 53.7 nM | |
| Solubility in DMSO | ~2 mg/mL | |
| Purity | ≥95% | |
| Appearance | Crystalline solid |
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 469.5 g/mol = 4.695 mg
-
-
-
Dissolution:
-
Carefully weigh 4.695 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Note on Working Solutions:
For cell-based assays, the 10 mM DMSO stock solution should be serially diluted with the appropriate cell culture medium to the desired final working concentration (e.g., 10-100 µM, based on protocols for similar CAIX inhibitors). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Preparation of this compound Formulation for In Vivo Experiments
This protocol provides a general guideline for preparing a formulation of this compound suitable for oral administration in animal models. Note: This is a general protocol, and the final formulation may need to be optimized for specific animal models and experimental conditions.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution in DMSO:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
-
Formulation:
-
A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare 1 mL of the final formulation, sequentially add and mix the components in the following order:
-
100 µL of the concentrated DMSO stock solution.
-
400 µL of PEG300. Mix well.
-
50 µL of Tween 80. Mix well.
-
450 µL of sterile saline. Mix well until a clear solution is obtained.
-
-
-
Administration and Storage:
-
The formulation should be prepared fresh on the day of use.
-
Administer the formulation to the animals based on the desired dosage (e.g., mg/kg body weight).
-
Visualizations
Caption: Mechanism of hCAIX Inhibition by this compound.
Caption: Workflow for Preparing this compound Stock Solution.
References
- 1. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Immunofluorescence Staining of Carbonic Anhydrase IX (CAIX) Following hCAIX-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent staining of Carbonic Anhydrase IX (CAIX), a key hypoxia-associated protein, in cultured cancer cells following treatment with the inhibitor hCAIX-IN-3. This document outlines the experimental workflow, data interpretation, and relevant signaling pathways.
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is frequently overexpressed in a variety of solid tumors and is a key indicator of tumor hypoxia.[1] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α).[1] CAIX plays a crucial role in pH regulation, promoting tumor cell survival and proliferation in the acidic tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1] Due to its limited expression in normal tissues and its association with aggressive tumor phenotypes, CAIX is a promising therapeutic target.
This compound is a human carbonic anhydrase inhibitor with a high affinity for CAIX (Ki of 10.2 nM for the closely related hCAII-IN-3). As a sulfonamide-based inhibitor, it is expected to reduce the catalytic activity of CAIX, leading to alterations in intracellular and extracellular pH, which can impact cancer cell viability, proliferation, and migration. Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of CAIX, providing insights into the cellular response to this compound treatment.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to assess the effect of this compound on CAIX expression in a cancer cell line cultured under hypoxic conditions. Data is presented as the mean fluorescence intensity (MFI) ± standard deviation.
| Treatment Group | CAIX Mean Fluorescence Intensity (Arbitrary Units) | Percent Change from Hypoxic Control |
| Normoxic Control | 150 ± 25 | - |
| Hypoxic Control (Vehicle) | 850 ± 75 | 0% |
| This compound (10 µM) under Hypoxia | 510 ± 50 | -40% |
| This compound (50 µM) under Hypoxia | 340 ± 40 | -60% |
Experimental Protocols
This section provides a detailed methodology for cell culture, inhibitor treatment, and immunofluorescence staining of CAIX.
Materials and Reagents
-
Cell Line: A cancer cell line known to express CAIX under hypoxic conditions (e.g., HeLa, MDA-MB-231, HT-29).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Stock solution in DMSO.
-
Hypoxia Chamber or Incubator: Capable of maintaining 1% O₂.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS.
-
Primary Antibody: Rabbit anti-human CAIX polyclonal antibody.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Glass Coverslips and Microscope Slides.
Experimental Procedure
1. Cell Culture and Treatment: a. Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining. b. Culture cells overnight in a standard incubator (37°C, 5% CO₂). c. To induce CAIX expression, transfer the plates to a hypoxia chamber (1% O₂) for 24-48 hours. A normoxic control plate should be maintained in the standard incubator. d. For the inhibitor treatment groups, add this compound to the hypoxic plates at the desired final concentrations (e.g., 10 µM and 50 µM). A vehicle control (DMSO) should be added to the hypoxic control wells. e. Incubate for the desired treatment duration (e.g., 24 hours) under hypoxic conditions.
2. Immunofluorescence Staining: a. After treatment, aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS for 5 minutes each. f. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature. g. Dilute the primary anti-CAIX antibody in the blocking buffer according to the manufacturer's recommendations. h. Aspirate the blocking buffer and incubate the cells with the diluted primary antibody overnight at 4°C. i. Wash the cells three times with PBS for 5 minutes each. j. Dilute the fluorescently labeled secondary antibody in the blocking buffer. Protect from light. k. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark. l. Wash the cells three times with PBS for 5 minutes each, protecting from light. m. Counterstain the nuclei by incubating with DAPI for 5 minutes. n. Wash the cells twice with PBS. o. Mount the coverslips onto microscope slides using antifade mounting medium.
3. Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. b. For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, gain). c. Use image analysis software (e.g., ImageJ, CellProfiler) to measure the mean fluorescence intensity of CAIX staining per cell. The DAPI signal can be used to identify and segment individual cells. d. Calculate the average mean fluorescence intensity for each treatment group and perform statistical analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of CAIX.
CAIX Signaling and Inhibition
Caption: CAIX-mediated pH regulation and its inhibition by this compound.
References
Application Notes and Protocols: Western Blot Analysis of hCAIX-IN-3 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane protein that is frequently overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the HIF-1α transcription factor.[1][2] CAIX plays a crucial role in pH regulation, contributing to an acidic extracellular environment while maintaining a neutral intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[2][3] These characteristics make CAIX a compelling target for anticancer therapies.
hCAIX-IN-3 is a novel, potent, and selective inhibitor of human carbonic anhydrase IX. While specific data for this compound is emerging, its mechanism of action is expected to be analogous to other well-characterized CAIX inhibitors. By inhibiting the enzymatic activity of CAIX, this compound is hypothesized to disrupt pH regulation in cancer cells, leading to intracellular acidification and subsequent induction of apoptosis. This application note provides a detailed protocol for analyzing the cellular effects of this compound treatment using Western blot analysis, a powerful technique for detecting and quantifying changes in protein expression.
Data Presentation: Expected Effects of this compound on Protein Expression
The following tables summarize quantitative data from Western blot analyses of cells treated with CAIX inhibitors analogous to this compound. This data is presented as a reference for the expected outcomes of this compound treatment.
Table 1: Effect of CAIX Inhibitor on HIF-1α and CAIX Protein Expression in Pancreatic Ductal Adenocarcinoma (PDAC) Cells under Hypoxia (1% O2). Data is derived from studies on the CAIX inhibitor Methazolamide (MZM).
| Cell Line | Treatment | Time (h) | Target Protein | Fold Difference vs. Control |
| MIA PaCa-2 | MZM | 24 | HIF-1α | 0.49 |
| CAIX | 0.52 | |||
| MZM | 48 | HIF-1α | 0.38 | |
| CAIX | 0.41 | |||
| PANC-1 | MZM | 24 | HIF-1α | 0.55 |
| CAIX | 0.60 | |||
| MZM | 48 | HIF-1α | 0.42 | |
| CAIX | 0.48 |
Table 2: Effect of CAIX Inhibitor on Apoptosis-Related Proteins in HeLa Cells. Data is derived from studies on a sulfonamide CAIX inhibitor, "compound E".
| Treatment (Compound E) | Target Protein | Fold Increase vs. Control |
| 10 µM | Cleaved Caspase-3 | ~2.5 |
| 25 µM | Cleaved Caspase-3 | ~4.0 |
| 50 µM | Cleaved Caspase-3 | ~4.5 |
| 10 µM | Cleaved Caspase-8 | ~2.0 |
| 25 µM | Cleaved Caspase-8 | ~3.5 |
| 50 µM | Cleaved Caspase-8 | ~3.8 |
| 10 µM | Cleaved Caspase-9 | ~1.8 |
| 25 µM | Cleaved Caspase-9 | ~3.0 |
| 50 µM | Cleaved Caspase-9 | ~3.2 |
| 10 µM | Cleaved PARP | ~1.5 |
| 25 µM | Cleaved PARP | ~2.0 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MIA PaCa-2, or another CAIX-expressing line) in appropriate culture dishes and grow to 70-80% confluency.
-
Hypoxic Conditions (Optional): For studying hypoxia-induced CAIX expression, transfer the cells to a hypoxic chamber (1% O₂) for 16-24 hours prior to and during treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations.
-
Incubation: Replace the medium in the culture dishes with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
For most proteins, boil the samples at 95-100°C for 5-10 minutes. Note: For multi-pass transmembrane proteins like CAIX, boiling can cause aggregation. It may be necessary to incubate samples at a lower temperature (e.g., 70°C for 10 minutes) or at room temperature for 30 minutes. Optimization is recommended.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-CAIX, anti-HIF-1α, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH) in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Calculate the fold change in protein expression in this compound treated samples relative to the vehicle control.
-
References
- 1. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hypoxia induced acidosis employing a CAIX inhibitor sensitizes gemcitabine resistant PDAC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
troubleshooting hCAIX-IN-3 solubility issues in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of hCAIX-IN-3, a potent inhibitor of human carbonic anhydrase IX (hCAIX). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme that is highly expressed in many types of tumors, particularly under hypoxic conditions. CAIX plays a crucial role in regulating pH in the tumor microenvironment by catalyzing the conversion of carbon dioxide to bicarbonate and a proton. This activity helps to maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular environment, which promotes tumor progression, invasion, and metastasis. By inhibiting CAIX, this compound disrupts this pH regulation, leading to intracellular acidification and a less acidic tumor microenvironment. This can result in decreased cancer cell proliferation, migration, and invasion, and may also induce apoptosis.[1][2][3]
Q2: I'm observing precipitation of this compound after adding it to my cell culture medium. What are the common causes?
A2: Precipitation of hydrophobic small molecules like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in water-based solutions.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in your specific culture medium.
-
"Solvent Shock": When a concentrated stock solution (typically in DMSO) is rapidly diluted into a large volume of aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[4]
-
Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins that can interact with the compound and reduce its solubility.[4]
-
Temperature: Changes in temperature, for instance, from room temperature to 37°C in an incubator, can affect the solubility of some compounds.
-
pH of the Medium: The pH of the culture medium can influence the ionization state and solubility of the compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound. It is important to use anhydrous, cell culture-grade DMSO to avoid introducing contaminants or moisture that could affect the compound's stability.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: It is highly recommended to experimentally determine the maximum soluble concentration of this compound in your specific cell culture medium and under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock | 1. Use a Stepwise Dilution Method: Instead of adding the concentrated DMSO stock directly to the final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media. Gently mix this intermediate dilution, and then add it to the final volume of media. 2. Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor. |
| Precipitate forms over time in the incubator. | Exceeding Solubility Limit at 37°C | 1. Lower the Final Concentration: Your experimental concentration may be too high. Perform a dose-response experiment to determine the optimal concentration that is both effective and soluble. 2. Determine Maximum Solubility: Follow the protocol below to determine the maximum soluble concentration of this compound in your media at 37°C. |
| General Poor Solubility | Hydrophobic Nature of the Compound | 1. Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated by many cell lines and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. 2. Consider Co-solvents: For particularly challenging solubility, the addition of a small amount of a biocompatible surfactant, such as Pluronic® F-68, to the culture medium may improve solubility. |
| Inconsistent Results | Stock Solution Issues | 1. Check Stock Solution Clarity: Before each use, visually inspect your DMSO stock solution for any precipitation. If present, gently warm the vial in a 37°C water bath and vortex to redissolve. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to maintain its integrity. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various cell culture media is not publicly available, the following table provides general guidelines for preparing and using small molecule inhibitors in cell culture.
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | Anhydrous, Cell Culture-Grade DMSO | Minimizes contamination and compound degradation. |
| Stock Solution Concentration | 10-20 mM | A higher concentration stock allows for smaller volumes to be added to the culture, minimizing the final DMSO concentration. |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | Higher concentrations can be toxic to cells. Always include a vehicle control. |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | Protect from light and moisture. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Mass = 10 mM * Volume (in L) * Molecular Weight of this compound (in g/mol )).
-
Weigh the compound: Carefully weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use sterile tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), supplemented as required for your experiments
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a series of dilutions: In sterile tubes or a 96-well plate, prepare a serial dilution of your this compound stock solution in pre-warmed (37°C) cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.).
-
Include a vehicle control: Prepare a control sample containing the same volume of DMSO as the highest concentration of this compound, but without the inhibitor.
-
Incubate: Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 2, 6, 24, or 48 hours).
-
Visual inspection: After incubation, carefully inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or a film).
-
Microscopic examination: For a more sensitive assessment, transfer a small volume of each dilution to a microscope slide and examine for the presence of crystals.
-
Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration of this compound under these conditions.
Visualizations
References
- 1. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing hCAIX-IN-3 Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of hCAIX-IN-3, a potent carbonic anhydrase IX (CAIX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX).[1] Its primary mechanism of action is the inhibition of the enzymatic activity of CAIX, a transmembrane protein that is frequently overexpressed in hypoxic solid tumors.[2][3][4] CAIX plays a crucial role in regulating intracellular and extracellular pH, which is vital for cancer cell survival, proliferation, and metastasis.[2] By inhibiting CAIX, this compound disrupts pH regulation, leading to increased intracellular acidification and subsequent induction of apoptosis in cancer cells.
Q2: What is the reported potency of this compound?
A2: In enzymatic assays, this compound has demonstrated high potency with a reported IC50 value of 0.48 nM against purified hCAIX protein. It is important to note that the effective concentration in cell-based assays will likely be higher and will vary depending on the cell line and experimental conditions.
Q3: In which solvents should I dissolve and store this compound?
A3: For optimal results, dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your specific cell line, typically below 0.5%.
Q4: What are the key signaling pathways associated with hCAIX that may be affected by this compound?
A4: The expression and activity of hCAIX are primarily regulated by the Hypoxia-Inducible Factor-1 (HIF-1) pathway. Under hypoxic conditions, HIF-1α stabilization leads to the transcriptional upregulation of CAIX. Additionally, the PI3K/Akt and MAPK signaling pathways have been shown to be involved in the regulation of CAIX expression. Therefore, treatment with this compound is expected to functionally impact the consequences of the activation of these pathways in hypoxic cancer cells.
Troubleshooting Guides
Issue 1: No observable effect of this compound on cancer cell viability.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | The enzymatic IC50 (0.48 nM) is not directly transferable to cellular assays. Perform a dose-response experiment starting from a low nanomolar range and extending to the low micromolar range (e.g., 1 nM to 10 µM) to determine the effective concentration for your specific cell line. |
| Low CAIX Expression | Confirm the expression of CAIX in your cancer cell line of interest using techniques like Western Blot or immunofluorescence. This compound will have a more pronounced effect on cells with high CAIX expression. Consider inducing CAIX expression by culturing cells under hypoxic conditions (e.g., 1% O2). |
| Inhibitor Instability | Small molecule inhibitors can be unstable in cell culture media over long incubation periods. For long-term experiments (>24 hours), consider refreshing the media with newly added this compound every 24-48 hours. |
| Incorrect Experimental Conditions | The anti-cancer effects of CAIX inhibitors are often more prominent under hypoxic conditions, which mimic the tumor microenvironment. Ensure your experimental setup includes a hypoxic condition to properly evaluate the efficacy of this compound. |
Issue 2: this compound precipitates in the cell culture medium.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | While soluble in DMSO, this compound may have limited solubility in aqueous-based cell culture media, especially at higher concentrations. |
| Solution 1: Optimize Dilution: When preparing your working solution, add the DMSO stock of this compound to the cell culture medium dropwise while vortexing or gently mixing to facilitate dissolution and prevent precipitation. | |
| Solution 2: Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility. | |
| Solution 3: Reduce Final Concentration: If precipitation persists, it may indicate that the desired concentration exceeds the solubility limit. Re-evaluate the necessary concentration range based on a thorough dose-response analysis. | |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, excessively high concentrations can cause the compound to precipitate when diluted in an aqueous solution. Ensure the final DMSO concentration remains low (ideally <0.5%). |
Data Presentation
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound (Compound 27) | hCAIX | 0.48 | Highly selective over hCAI and hCAII | Gao R, et al. 2013 |
| Compound 5d | hCAIX | 28.6 | Selective over hCAI and hCAII | El-Gamal MI, et al. 2022 |
| Compound 11b | hCAIX | 31.9 | Selective over hCAI and hCAII | El-Gamal MI, et al. 2022 |
| Compound 5b | hCAIX | 33.4 | Selective over hCAI and hCAII | El-Gamal MI, et al. 2022 |
| Compound 7b | hCAIX | 36.6 | Selective over hCAI and hCAII | El-Gamal MI, et al. 2022 |
Note: The IC50 values for compounds 5d, 11b, 5b, and 7b are provided for comparative purposes to illustrate the potency of benzenesulfonamide-based CAIX inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from your DMSO stock. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator. For evaluating the effect under hypoxic conditions, place the plate in a hypoxic chamber (1% O2) for the duration of the treatment.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from the viability assay) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells from each well.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Key Signaling Proteins
This protocol provides a general framework for assessing the impact of this compound on the protein levels of HIF-1α and phosphorylated components of the PI3K/Akt and MAPK pathways.
-
Cell Lysis: After treating cells with this compound under normoxic and hypoxic conditions, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For HIF-1α detection, it is crucial to perform lysis under hypoxic conditions or use a lysis buffer containing a proteasome inhibitor to prevent its rapid degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of hCAIX Inhibitors
Disclaimer: Information regarding a specific compound designated "hCAIX-IN-3" is not publicly available in the reviewed scientific literature. This guide provides troubleshooting and experimental protocols for minimizing off-target effects of sulfonamide-based human Carbonic Anhydrase IX (hCAIX) inhibitors, a common class of compounds targeting hCAIX. The principles and methodologies described here are broadly applicable to researchers working with novel or established hCAIX inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for sulfonamide-based hCAIX inhibitors?
A1: The most common off-targets for this class of inhibitors are other isoforms of human carbonic anhydrases (CAs). Due to structural similarities in the active site, inhibitors designed for hCAIX can also bind to and inhibit other CAs, such as the cytosolic isoforms hCA I and hCA II, and other transmembrane isoforms like hCA XII.[1][2] The selectivity of an inhibitor for hCAIX over other isoforms is a critical factor in minimizing off-target effects. Non-specific binding to other proteins can also occur, particularly at higher concentrations.
Q2: How can I determine the selectivity profile of my hCAIX inhibitor?
A2: The selectivity of your inhibitor should be determined by testing its inhibitory activity against a panel of human carbonic anhydrase isoforms. A standard approach is to perform enzymatic assays to determine the inhibition constant (Ki) for your compound against hCAIX and compare it to the Ki values for other major isoforms (e.g., hCA I, II, IV, XII). A higher Ki value for other isoforms relative to hCAIX indicates greater selectivity. Commercially available CA isoform panels and assay services can be utilized for this purpose.
Q3: What are the initial signs of off-target effects in my cell-based experiments?
A3: Signs of off-target effects can include:
-
Unexpected cellular phenotypes: The observed cellular response does not align with the known consequences of hCAIX inhibition.
-
High cytotoxicity: The inhibitor causes significant cell death at concentrations required for hCAIX inhibition.
-
Inconsistent results: Variability in experimental outcomes that cannot be attributed to other factors.
-
Phenotypes in CAIX-negative cells: The inhibitor elicits a response in cell lines that do not express hCAIX.
Q4: How can I reduce off-target effects in my experiments?
A4: Several strategies can be employed:
-
Use the lowest effective concentration: Titrate your inhibitor to the lowest concentration that achieves the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Use highly selective inhibitors: Whenever possible, choose inhibitors with a well-documented high selectivity for hCAIX over other CA isoforms.
-
Employ control cell lines: Use CAIX-knockout or CAIX-negative cell lines to distinguish on-target from off-target effects. An effect observed in the absence of the target protein is likely an off-target effect.
-
Perform rescue experiments: If possible, overexpressing a drug-resistant mutant of hCAIX should rescue the on-target effects but not the off-target effects.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with hCAIX inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target engagement | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test the inhibitor in a CAIX-knockout or CAIX-negative cell line. 3. Profile the inhibitor against a panel of other carbonic anhydrase isoforms. | 1. A lower concentration may mitigate off-target effects while maintaining on-target activity. 2. No phenotype in the absence of CAIX confirms the effect is on-target. 3. Identification of other inhibited isoforms can explain the unexpected phenotype. |
| Activation of compensatory pathways | 1. Use proteomics or western blotting to analyze changes in related signaling pathways. 2. Consider co-treatment with an inhibitor of the compensatory pathway. | 1. Identification of upregulated proteins or activated pathways. 2. Restoration of the expected phenotype. |
| Compound instability or degradation | 1. Verify the stability of the compound in your experimental media over the time course of the experiment. 2. Prepare fresh stock solutions of the inhibitor for each experiment. | 1. Consistent compound concentration throughout the experiment. 2. Reproducible experimental results. |
Issue 2: High levels of cytotoxicity observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | 1. Test the inhibitor on a CAIX-negative cell line. 2. Compare the cytotoxic effects of structurally different hCAIX inhibitors. | 1. If cytotoxicity persists in CAIX-negative cells, it is likely an off-target effect. 2. Different inhibitors may have different off-target profiles and cytotoxicity. |
| Solvent toxicity | 1. Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor. | 1. No cytotoxicity observed in the vehicle control group. |
| On-target toxicity | 1. Modulate the expression level of hCAIX (e.g., knockdown) and observe changes in cytotoxicity. | 1. Reduced cytotoxicity with lower hCAIX expression would suggest on-target toxicity. |
Quantitative Data Summary
The following table presents hypothetical inhibition data for a sulfonamide-based hCAIX inhibitor to illustrate a selectivity profile. Researchers should generate similar data for their specific inhibitor.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM | Selectivity Ratio (Ki off-target / Ki hCAIX) |
| hCAIX (On-target) | 5 | 1 |
| hCAI (Off-target) | 500 | 100 |
| hCAII (Off-target) | 250 | 50 |
| hCAXII (Off-target) | 50 | 10 |
Note: A higher selectivity ratio indicates greater selectivity for the on-target hCAIX.
Experimental Protocols
Protocol 1: Determining Inhibitor Selectivity using a Carbonic Anhydrase Activity Assay
Objective: To determine the inhibition constants (Ki) of a test compound against hCAIX and other CA isoforms.
Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCAI, hCAII, hCAXII) in the appropriate assay buffer.
-
Prepare a stock solution of a suitable substrate, such as p-nitrophenyl acetate (pNPA).
-
-
Inhibitor Preparation:
-
Prepare a concentrated stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to create a range of concentrations for testing.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer, CA enzyme solution, and varying concentrations of the inhibitor to the wells.
-
Include control wells with enzyme and solvent (no inhibitor) and blank wells with buffer and substrate (no enzyme).
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 400-405 nm in a kinetic mode at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to an appropriate inhibition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Protocol 2: Validating On-Target Engagement in Cells using a Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the hCAIX inhibitor binds to hCAIX in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express hCAIX (or are engineered to express it).
-
Treat the cells with the hCAIX inhibitor at various concentrations. Include a vehicle control.
-
-
Heating and Lysis:
-
After incubation, heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells to release the soluble proteins.
-
-
Protein Quantification:
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble hCAIX remaining in the supernatant at each temperature using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble hCAIX as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized hCAIX.
-
Visualizations
Caption: hCAIX signaling pathway and the effect of an inhibitor.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
addressing experimental variability with hCAIX-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCAIX-IN-3. The information is designed to address potential experimental variability and provide solutions to common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of human carbonic anhydrase (hCA) isoforms. While its name suggests a primary target of carbonic anhydrase IX (CAIX), it also shows potent inhibition of other isoforms, particularly hCA II and hCA XII. Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many solid tumors in response to hypoxia.[1] It plays a crucial role in regulating intra- and extracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[2] this compound exerts its effect by binding to the active site of CAIX, thereby inhibiting its catalytic activity and disrupting pH regulation in the tumor microenvironment.[3][4]
Q2: I am observing significant variability in my cell-based assay results. What could be the cause?
A2: Experimental variability with this compound can arise from several factors. Inconsistent cell culture conditions, particularly the level of hypoxia, can alter CAIX expression and affect inhibitor potency.[5] The stability of the compound in your culture medium, variations in cell density, and the presence of off-target effects at higher concentrations can also contribute to inconsistent results. It is also crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and does not exceed levels that could induce off-target effects (typically <0.5% v/v).
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation of small molecule inhibitors is a common issue, often due to exceeding the compound's solubility limit in aqueous solutions. If you observe precipitation, do not use the solution. It is recommended to prepare a fresh dilution from your stock. To avoid this, ensure your stock solution in an organic solvent like DMSO is fully dissolved before making further dilutions into aqueous buffers or media. It may be necessary to gently warm or sonicate the stock solution to ensure complete dissolution. When diluting into your final experimental medium, do so gradually and with gentle mixing.
Q4: How can I assess potential off-target effects of this compound in my experiments?
A4: Sulfonamide-based inhibitors can sometimes exhibit off-target effects, especially at higher concentrations. To investigate this, consider including control cell lines that do not express CAIX. If the inhibitor shows activity in these cells, it may indicate off-target effects. Additionally, performing a dose-response curve and using the lowest effective concentration can help minimize off-target interactions. Comparing the effects of this compound with a structurally different CAIX inhibitor can also help to distinguish between on-target and off-target activities.
Troubleshooting Guides
Issue 1: Inconsistent Inhibitory Potency (IC50 Values)
| Potential Cause | Troubleshooting Steps |
| Variable CAIX Expression | Ensure consistent hypoxic conditions (e.g., 1% O2) for inducing CAIX expression in your cell line. Verify CAIX expression levels using Western blot or flow cytometry. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a stable, frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Cell Density | Seed cells at a consistent density for all experiments, as variations can affect the inhibitor-to-target ratio. |
| Assay Interference | Ensure that the components of your assay medium do not interfere with the inhibitor. For example, high concentrations of serum proteins may bind to the compound, reducing its effective concentration. |
Issue 2: Poor Solubility in Aqueous Media
| Potential Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions and ensure the final DMSO concentration is low and consistent across all samples (ideally <0.5%). |
| Precipitation Upon Dilution | When diluting the DMSO stock into aqueous buffer, add the stock solution to the buffer with gentle vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
| pH-Dependent Solubility | For some compounds, adjusting the pH of the final aqueous solution can improve solubility. However, ensure the chosen pH is compatible with your experimental system. |
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | Although CAIX is a transmembrane protein with an extracellular catalytic domain, poor cell permeability of the inhibitor could be a factor in certain experimental setups. Consider using cell lines with confirmed high CAIX expression on the cell surface. |
| Off-Target Effects in Cells | At concentrations significantly higher than the Ki values, off-target effects can confound cellular assay results. Use control cell lines lacking CAIX expression to assess off-target cytotoxicity. |
| Drug Efflux Pumps | Cancer cells can express efflux pumps that actively transport small molecules out of the cell, reducing the intracellular concentration of the inhibitor. Consider using efflux pump inhibitors as a control experiment. |
Quantitative Data
Table 1: Inhibitory Activity of hCAII-IN-3 against Human Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) |
| hCA I | 403.8 |
| hCA II | 5.1 |
| hCA IX | 10.2 |
| hCA XII | 5.2 |
Data sourced from MedchemExpress and TargetMol.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or HT-29) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Induction of Hypoxia (if applicable): To induce CAIX expression, place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 37°C) for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours under either normoxic or hypoxic conditions.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Preparation: Culture a human cancer cell line with known CAIX expression (e.g., HT-29) to 80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume and mouse body weight regularly.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle for administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water). Administer the inhibitor to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CAIX expression).
Visualizations
Caption: Role of hCAIX in tumor progression and its inhibition by this compound.
References
- 1. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 2. Carbonic anhydrase IX inhibitor mechanisms in cancer models [gmc.vu.lt]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of hCAIX-IN-3 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with hCAIX-IN-3 in solution during experimental procedures.
Important Note on Compound Identification: The designation "this compound" may refer to more than one compound in scientific literature and commercial sources. It is crucial to verify the specific compound you are using, for example, by its CAS number. This guide will provide general advice applicable to sulfonamide-based carbonic anhydrase IX inhibitors and will reference two known compounds where specific information is available.
| Compound Designation | CAS Number | Molecular Formula | Primary Inhibitory Activity |
| This compound | 2375461-31-5 | C₂₁H₂₁BrN₆O₄S | Potent and selective inhibitor of carbonic anhydrase II (CAII) and IX (CAIX)[1]. |
| hCAIX/XII-IN-3 | 2414629-94-8 | C₂₀H₁₃F₃N₂O₄ | Potent and selective inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII)[2]. |
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Compound Precipitation in Stock or Working Solutions
Precipitation of your inhibitor can lead to inaccurate concentrations and inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low Aqueous Solubility | The hydrophobic nature of the benzenesulfonamide scaffold can lead to poor solubility in aqueous buffers[1]. Increase the concentration of a water-miscible organic co-solvent such as DMSO. However, ensure the final DMSO concentration is compatible with your assay and include a vehicle control. |
| pH-Dependent Solubility | Benzenesulfonamides are typically weak acids. Increasing the pH of the aqueous buffer can ionize the sulfonamide group, which may significantly increase solubility[1]. |
| Exceeded Solubility Limit | The concentration of the compound in the solution may be too high. Prepare a more dilute stock solution or working solution. |
| Temperature Effects | Solubility can be temperature-dependent. For compounds that are more soluble at higher temperatures, gentle warming of the solution may help. However, be cautious as elevated temperatures can also accelerate degradation. |
| Improper Storage | Repeated freeze-thaw cycles can lead to precipitation. Aliquot stock solutions into single-use volumes to minimize this. |
Experimental Protocol: Assessing and Improving Solubility
A common method to determine the kinetic solubility of a compound is through serial dilution and visual or instrumental inspection for precipitation.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition of Aqueous Buffer: To each well, add an aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired compound concentrations and a consistent final DMSO concentration (typically ≤1%).
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 2 hours) and then visually or with a plate reader inspect for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
Issue 2: Loss of Compound Activity and Inconsistent Results
A gradual or sudden loss of inhibitory activity can be a sign of compound degradation.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Hydrolytic Degradation | The sulfonamide group and any other amide bonds in the molecule can be susceptible to hydrolysis, especially under strong acidic or basic conditions[3]. Prepare fresh solutions before each experiment and store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C. |
| Oxidation | The compound may be sensitive to oxidation from dissolved oxygen in the solution. To mitigate this, you can use degassed buffers and purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation. Store solutions in amber vials or wrap containers in foil and minimize light exposure during experiments. |
| Adsorption to Surfaces | The compound may adsorb to the surface of plastic storage tubes or pipette tips, reducing the effective concentration. Use low-adhesion microcentrifuge tubes and pipette tips where possible. |
Experimental Protocol: Assessing Compound Stability by HPLC
This protocol allows for the quantitative assessment of compound stability over time.
-
Sample Preparation: Prepare a solution of this compound in the desired experimental buffer at a known concentration.
-
Initial Analysis (T=0): Immediately analyze a sample of the solution using High-Performance Liquid Chromatography (HPLC) to determine the initial peak area corresponding to the intact compound.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, room temperature, exposed to light, etc.).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis: Compare the peak area of the compound at each time point to the initial (T=0) peak area to determine the percentage of the compound remaining.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many small molecule inhibitors, including those with a benzenesulfonamide scaffold. It is important to use anhydrous DMSO to minimize water-related degradation.
Q2: How should I store my this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions in anhydrous DMSO at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: My this compound solution has changed color. What does this mean?
A3: A change in the color of your solution can be an indicator of chemical degradation or oxidation of the compound. It is advisable to discard the solution and prepare a fresh one.
Q4: What are the likely degradation pathways for a sulfonamide-based inhibitor like this compound?
A4: The primary degradation pathways for benzenesulfonamides in solution are typically hydrolysis of the sulfonamide bond (S-N bond cleavage) or hydrolysis of other labile functional groups in the molecule, such as amide bonds. These reactions can be catalyzed by acidic or basic conditions.
Q5: How can I minimize the degradation of this compound in my cell culture medium during a long-term experiment?
A5: For long-term experiments, consider the stability of the compound in your specific culture medium at 37°C. You may need to replenish the compound by changing the medium at regular intervals. Performing a stability test in the culture medium beforehand can help determine the appropriate frequency for medium changes.
Visualizations
Signaling Pathway of CAIX in the Tumor Microenvironment
Caption: hCAIX-mediated pH regulation in hypoxic tumor cells and the inhibitory action of this compound.
Experimental Workflow for Assessing Compound Stability
Caption: A generalized experimental workflow for determining the stability of a small molecule inhibitor in solution.
Troubleshooting Logic for Compound Precipitation
Caption: A decision tree for troubleshooting precipitation issues with this compound in solution.
References
hCAIX-IN-3 experimental controls and best practices
Welcome to the technical support center for hCAIX-IN-3, a potent and selective inhibitor of human carbonic anhydrase IX (CAIX). This resource is designed for researchers, scientists, and drug development professionals, providing detailed experimental protocols, troubleshooting guidance, and answers to frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of carbonic anhydrase IX (CAIX). CAIX is a transmembrane zinc metalloenzyme that is highly expressed on the surface of many tumor cells, particularly under hypoxic conditions.[1] It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This process contributes to the acidification of the tumor microenvironment and helps maintain a neutral to alkaline intracellular pH (pHi), which is favorable for tumor cell survival, proliferation, and invasion.[2] By inhibiting CAIX, this compound blocks this catalytic activity, leading to intracellular acidosis and a less acidic extracellular environment, which can suppress tumor growth and metastasis.[2][3]
Q2: In which experimental systems is this compound expected to be most effective?
A2: The effectiveness of this compound is highly dependent on the expression and activity of its target, CAIX. Therefore, it is most effective in experimental systems where CAIX is robustly expressed and active. This is typically observed in:
-
Hypoxic Conditions: CAIX expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that is stabilized under low oxygen (hypoxic) conditions.[4] Therefore, experiments conducted in a hypoxic chamber (e.g., 1% O₂) are the ideal environment to study the effects of CAIX inhibition.
-
CAIX-Expressing Cancer Cell Lines: Many solid tumor cell lines, such as those derived from renal, breast, colon, and glioblastoma cancers, upregulate CAIX in response to hypoxia. It is crucial to select a cell line that is known to express CAIX or to verify its expression by methods like Western blot or flow cytometry before initiating experiments.
Q3: What is the appropriate solvent for this compound and what are the best storage conditions?
A3: Most small molecule inhibitors, including those in the hCAIX inhibitor family, are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. For long-term storage, this stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions for cell-based assays, the DMSO stock should be diluted in culture medium to the final desired concentration.
Q4: What are the key experimental controls to include when using this compound?
A4: To ensure the validity and interpretability of your results, the following controls are essential:
-
Vehicle Control: This is the most critical control. Cells should be treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent itself on cell viability or function. The final DMSO concentration should typically be kept low (e.g., <0.5%) to avoid cytotoxicity.
-
Untreated Control: Cells that are not treated with either the inhibitor or the vehicle. This serves as a baseline for normal cell behavior.
-
Positive Control (Cell Line): A cell line known to express high levels of CAIX and respond to its inhibition. This helps confirm that the experimental setup and the inhibitor are working as expected.
-
Negative Control (Cell Line): A cell line that does not express CAIX. This control is crucial for demonstrating that the observed effects of this compound are specifically due to the inhibition of CAIX and not off-target effects.
-
Normoxic Control: If studying the effects under hypoxia, a parallel experiment under normoxic conditions (standard cell culture, ~21% O₂) should be run. Since CAIX is often inactive or expressed at very low levels in normoxia, a reduced or absent effect of the inhibitor under these conditions supports its specific mechanism of action.
Quantitative Data: Inhibitor Specificity
While specific quantitative data for this compound is not broadly published, the following table presents the inhibition constants (Ki) for SLC-0111 (also known as U-104), a well-characterized and structurally related CAIX inhibitor. This data illustrates the typical selectivity profile for this class of compounds against various human carbonic anhydrase (hCA) isoforms. High selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II is a key feature.
| Inhibitor | Target Isoform | Ki (nM) | Selectivity Notes |
| SLC-0111 (U-104) | hCA I | 5080 | >100-fold selective for hCA IX over hCA I |
| hCA II | 9640 | >200-fold selective for hCA IX over hCA II | |
| hCA IX | 45.1 | Primary Target | |
| hCA XII | 4.5 | High affinity for tumor-associated isoform |
Signaling Pathway
The expression of Carbonic Anhydrase IX (CAIX) is a downstream event of the hypoxia signaling pathway. Under low oxygen conditions, the transcription factor HIF-1α is stabilized, translocates to the nucleus, and induces the transcription of various genes, including CA9. The resulting CAIX protein then regulates intra- and extracellular pH, promoting cell survival and proliferation.
Caption: The HIF-1α signaling pathway leading to CAIX expression and its role in pH regulation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue / Question | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed. | 1. Normoxic Conditions: CAIX may not be expressed or active. | Confirm that experiments are performed under hypoxic conditions (e.g., 1% O₂). |
| 2. Low CAIX Expression: The chosen cell line may not express sufficient levels of CAIX. | Verify CAIX expression in your cell line (under hypoxia) using Western Blot or Flow Cytometry. Select a different cell line if necessary. | |
| 3. Incorrect Inhibitor Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal IC50 value for your specific cell line and assay. | |
| 4. Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. | Use a fresh aliquot of the inhibitor. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles. | |
| High background or inconsistent results in cell viability assays (e.g., MTT). | 1. Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). Include a vehicle-only control to assess solvent toxicity. |
| 2. Inhibitor Precipitation: this compound may precipitate in the culture medium at high concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try preparing fresh dilutions or using a lower concentration range. | |
| 3. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. | |
| Inhibitor shows effect in CAIX-negative cells. | 1. Off-Target Effects: this compound may be inhibiting other proteins or cellular processes at the concentration used. | This is a critical finding. Lower the inhibitor concentration to a range that is effective in CAIX-positive cells but not in CAIX-negative cells. Consider using an alternative CAIX inhibitor with a different chemical scaffold to confirm the phenotype. |
| 2. Non-specific Cytotoxicity: At high concentrations, many small molecules can induce cytotoxicity through non-specific mechanisms. | Re-evaluate the dose-response curve. The specific inhibitory effect should occur at a lower concentration range than non-specific toxicity. |
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell viability and calculating the IC50 value.
Materials:
-
CAIX-expressing cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Hypoxic incubator/chamber (1% O₂, 5% CO₂, 37°C)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours in a standard incubator (37°C, 5% CO₂) to allow for attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle control (medium with DMSO) and untreated control wells.
-
Hypoxic Incubation: Place the plate in a hypoxic chamber for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percent cell viability relative to the untreated control. Plot the percent viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cells cultured in 6-well plates
-
This compound and DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of this compound (e.g., at the IC50 or 2x IC50) and a vehicle control.
-
Hypoxic Incubation: Incubate the plates under hypoxic conditions for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Analysis: Use control samples (unstained, Annexin V only, PI only) to set up compensation and quadrants. Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Cell Migration Assessment (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
Cells cultured to confluence in 6-well or 12-well plates
-
This compound and DMSO
-
Sterile 200 µL pipette tip or a specialized culture insert
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a plate and grow them until they form a fully confluent monolayer.
-
Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer. Alternatively, use a culture insert to create a more uniform cell-free gap.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. To distinguish between migration and proliferation, a proliferation inhibitor like Mitomycin C can be added.
-
Imaging (Time 0): Immediately capture images of the scratch at defined locations using a microscope.
-
Hypoxic Incubation: Place the plate in a hypoxic incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the width or area of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the rate of wound closure or the percentage of the open area remaining relative to Time 0. Compare the migration rate between treated and control groups.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in vitro.
Caption: A standard experimental workflow for in vitro testing of this compound.
References
Technical Support Center: Overcoming Resistance to Carbonic Anhydrase IX (CAIX) Inhibitors in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies involving carbonic anhydrase IX (CAIX) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing diminished efficacy of our CAIX inhibitor in our long-term in vivo cancer model. What are the potential mechanisms of resistance?
A1: Resistance to CAIX inhibitors in long-term studies can be multifactorial and is often linked to the complex tumor microenvironment.[1][2] Key potential mechanisms include:
-
Adaptive Upregulation of CAIX: Prolonged treatment with some therapies can lead to increased hypoxia in the tumor, which in turn further upregulates CAIX expression through the HIF-1α pathway, potentially overwhelming the inhibitor.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain intracellular pH (pHi) and promote survival, even when CAIX is inhibited. These can include other pH-regulating proteins or pathways like PI3K/Akt and NF-κB that promote cell survival.[3][4]
-
Tumor Microenvironment Evolution: The tumor microenvironment is dynamic. Long-term treatment can select for more aggressive and resistant cell phenotypes that are less dependent on CAIX for survival.
-
Limited Drug Penetration: In solid tumors, poor vascularization can limit the delivery of the inhibitor to hypoxic regions where CAIX expression is highest.
-
Induction of Ferroptosis Resistance: Recent evidence suggests that CAIX inhibition can sensitize cells to a form of iron-dependent cell death called ferroptosis. Resistance may arise through cellular mechanisms that counteract ferroptosis.
Q2: How can we experimentally determine if our cancer cell line has developed resistance to a CAIX inhibitor?
A2: To confirm resistance, you can perform a series of experiments comparing the parental (sensitive) cell line to the suspected resistant cell line. A detailed experimental workflow is provided in the "Experimental Protocols" section. Key validation experiments include:
-
Dose-Response Curves: Generate IC50 curves for the CAIX inhibitor in both parental and suspected resistant cells. A significant rightward shift in the IC50 curve for the resistant line indicates reduced sensitivity.
-
Colony Formation Assays: Assess the long-term proliferative capacity of cells under continuous inhibitor treatment. Resistant cells will form more and larger colonies compared to sensitive cells at the same inhibitor concentration.
-
Apoptosis Assays: Measure markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) in response to inhibitor treatment. Resistant cells will exhibit significantly less apoptosis.
-
CAIX Expression Analysis: Compare CAIX protein levels (via Western blot or flow cytometry) and gene expression (via qRT-PCR) between the sensitive and resistant lines, both at baseline and after treatment.
Q3: What are the most promising strategies to overcome acquired resistance to CAIX inhibitors?
A3: Combination therapy is the leading strategy to circumvent resistance to CAIX inhibitors. Consider the following approaches:
-
Combination with Conventional Chemotherapy: CAIX inhibitors have been shown to potentiate the effects of various chemotherapeutic agents like doxorubicin, gemcitabine, and temozolomide by disrupting the tumor's pH balance and making it more susceptible to cytotoxic drugs.
-
Combination with Radiotherapy: The acidic and hypoxic tumor microenvironment contributes to radioresistance. CAIX inhibitors can sensitize tumors to radiation therapy.
-
Combination with Anti-Angiogenic Therapy: Upregulation of CAIX can be a resistance mechanism to anti-angiogenic drugs like bevacizumab. Combining a CAIX inhibitor can enhance the efficacy of these treatments.
-
Combination with Immune Checkpoint Inhibitors: The acidic tumor microenvironment is immunosuppressive. By neutralizing this acidity, CAIX inhibitors can enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies.
-
Induction of Ferroptosis: A novel strategy involves combining CAIX inhibitors with agents that induce ferroptosis. CAIX inhibition renders cells more vulnerable to this form of cell death.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with CAIX inhibitors under hypoxic conditions.
| Potential Cause | Troubleshooting Steps |
| Inadequate or inconsistent hypoxia | Ensure your hypoxia chamber maintains a stable, low oxygen concentration (e.g., 1% O2). Calibrate the oxygen sensor regularly. Use a hypoxia indicator dye to confirm hypoxic conditions at the cellular level. |
| Cell density variability | Seed cells at a consistent density for all experiments. High cell density can create pericellular hypoxia even under normoxic conditions, confounding results. |
| Inhibitor instability | Prepare fresh stock solutions of the CAIX inhibitor and dilute to the final concentration immediately before use. Some compounds may be sensitive to light or repeated freeze-thaw cycles. |
| Assay timing | The effects of CAIX inhibition on cell viability may not be immediate. Perform time-course experiments to determine the optimal endpoint for your assay (e.g., 24, 48, 72 hours). |
| pH of the culture medium | The efficacy of CAIX inhibitors can be pH-dependent. Ensure the buffering capacity of your medium is consistent and consider monitoring the pH of the medium during the experiment. |
Problem 2: Difficulty in establishing a stable CAIX inhibitor-resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high | Start with a low concentration of the inhibitor (e.g., near the IC20) and gradually increase the concentration in a stepwise manner as the cells adapt. This allows for the selection of resistant clones without causing massive cell death. |
| Insufficient treatment duration | Developing stable resistance is a long-term process that can take several months. Be patient and maintain the cells under continuous selective pressure. |
| Cell line heterogeneity | Some cell lines may have a low frequency of cells capable of developing resistance. Consider using a different cell line known to express high levels of CAIX or try single-cell cloning to isolate resistant populations. |
| Loss of resistant phenotype | Once a resistant line is established, it may need to be continuously cultured in the presence of a maintenance dose of the inhibitor to retain the resistant phenotype. Periodically re-characterize the resistance profile. |
Quantitative Data Summary
The following tables provide representative data based on findings reported in the literature, illustrating the effects of CAIX inhibitors alone and in combination.
Table 1: Effect of CAIX Inhibitor SLC-0111 on Chemotherapy-Induced Cell Death
| Cell Line | Treatment | % Apoptotic Cells (Mean ± SD) |
| A375-M6 Melanoma | Vehicle Control | 5.2 ± 1.1 |
| Temozolomide (100 µM) | 22.5 ± 2.3 | |
| SLC-0111 (100 µM) | 6.1 ± 0.9 | |
| Temozolomide + SLC-0111 | 45.8 ± 3.1 | |
| MCF7 Breast Cancer | Vehicle Control | 4.8 ± 0.8 |
| Doxorubicin (90 nM) | 18.9 ± 1.9 | |
| SLC-0111 (100 µM) | 5.5 ± 1.0 | |
| Doxorubicin + SLC-0111 | 35.2 ± 2.8 |
*p < 0.01 compared to chemotherapy alone. Data is representative of findings suggesting that SLC-0111 sensitizes cancer cells to conventional chemotherapy.
Table 2: In Vivo Tumor Growth Inhibition with a CAIX Inhibitor
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | % Tumor Growth Inhibition |
| Vehicle Control | 1540 ± 210 | - |
| Chemotherapy Alone | 890 ± 150 | 42.2% |
| CAIX Inhibitor Alone | 1250 ± 180 | 18.8% |
| Chemotherapy + CAIX Inhibitor | 420 ± 95* | 72.7% |
*p < 0.01 compared to all other groups. This representative data illustrates the synergistic effect of combining a CAIX inhibitor with chemotherapy in a preclinical xenograft model.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways involved in CAIX regulation and resistance.
Caption: Regulation of CAIX expression by the tumor microenvironment and intracellular signaling pathways.
Caption: Mechanisms of action and potential resistance pathways to CAIX inhibitors.
Experimental Protocols
Protocol 1: Generation of a CAIX Inhibitor-Resistant Cell Line
This protocol outlines a general method for developing a resistant cancer cell line through continuous exposure to a CAIX inhibitor.
Caption: Workflow for generating a CAIX inhibitor-resistant cell line.
Methodology:
-
Cell Line Selection: Start with a cancer cell line known to express high levels of CAIX, particularly under hypoxic conditions (e.g., HT-29, MDA-MB-231).
-
Determine Initial IC50: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of the CAIX inhibitor on the parental cell line.
-
Initial Exposure: Culture the parental cells in medium containing the CAIX inhibitor at a low concentration, typically around the IC20 (the concentration that inhibits 20% of growth).
-
Monitoring and Dose Escalation:
-
Maintain the cells in the inhibitor-containing medium, replacing it every 2-3 days. Initially, a significant amount of cell death is expected.
-
Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them and continue to culture them at the same inhibitor concentration.
-
After the cell population appears stable, increase the inhibitor concentration in a stepwise manner (e.g., by 1.5-fold).
-
Repeat this process of stabilization and dose escalation. This entire process can take several months.
-
-
Establishment of Resistant Line: A cell line is generally considered resistant when it can stably proliferate in a concentration of the inhibitor that is 5- to 10-fold higher than the parental IC50.
-
Characterization and Validation:
-
Confirm Resistance: Determine the new IC50 of the resistant line and compare it to the parental line.
-
Assess Stability: Culture the resistant cells in inhibitor-free medium for several passages and then re-determine the IC50 to see if the resistance is stable or transient.
-
Molecular Characterization: Analyze CAIX expression levels and investigate potential changes in the signaling pathways outlined above.
-
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from hCAIX-IN-3 Assays
Welcome to the technical support center for hCAIX-IN-3 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results from their experiments involving this carbonic anhydrase IX (CAIX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[1][2] this compound is designed to bind to the active site of CAIX, inhibiting its catalytic activity. This leads to an increase in the extracellular pH of cancer cells and a decrease in their proliferation and survival.
Q2: I am not seeing any inhibition of CAIX activity in my enzymatic assay. What are the possible reasons?
A2: There are several potential reasons for a lack of observed inhibition. These include:
-
Inactive Inhibitor: The this compound compound may have degraded due to improper storage or handling.
-
Inactive Enzyme: The recombinant hCAIX enzyme may be inactive.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal.
-
Substrate Concentration: The concentration of the substrate may be too high, leading to competitive displacement of the inhibitor.
Q3: My IC50 values for this compound vary significantly between experiments. Why is this happening?
A3: Inconsistent IC50 values are a common issue and can be attributed to several factors:
-
Inhibitor Solubility: Poor solubility of this compound can lead to inaccurate concentrations in the assay.
-
Enzyme Concentration: The concentration of active CAIX enzyme can influence the apparent IC50 value.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor can affect the measured potency, especially for slow-binding inhibitors.
-
Data Analysis: The method used to calculate the IC50 can impact the result. It is important to distinguish between relative and absolute IC50.[3][4]
Q4: this compound shows potent inhibition in my enzymatic assay, but has little effect on cancer cell viability in my cell-based assay. What could explain this discrepancy?
A4: This is a frequent challenge when translating in vitro findings to a cellular context. Potential reasons include:
-
Poor Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its target.
-
Efflux Pumps: The inhibitor could be actively transported out of the cells by efflux pumps.
-
Metabolism: The compound may be rapidly metabolized into an inactive form by the cells.
-
Off-Target Effects: The observed cytotoxicity in some cell lines might be due to off-target effects rather than CAIX inhibition.
Troubleshooting Guides
Issue 1: No or Low Enzyme Activity in the Control Group (Without Inhibitor)
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure the recombinant hCAIX enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. - Test the enzyme activity using a known, potent CAIX inhibitor like acetazolamide as a positive control. |
| Incorrect Assay Buffer | - Verify the pH of the assay buffer is within the optimal range for CAIX activity (typically pH 7.4). - Ensure all buffer components are at the correct concentrations. |
| Substrate Degradation | - Prepare fresh substrate solution for each experiment. |
| Reader/Instrument Malfunction | - Check the settings of the spectrophotometer or plate reader, including the wavelength and read type (kinetic vs. endpoint). |
Issue 2: Inconsistent IC50 Values for this compound
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | - Visually inspect the assay plate for any signs of compound precipitation. - Determine the solubility of this compound in the assay buffer. - Consider using a lower concentration of DMSO (typically <0.5%). |
| Variable Enzyme Concentration | - Use a consistent, validated batch of recombinant hCAIX enzyme. - Accurately determine the active enzyme concentration before each experiment. |
| Inconsistent Incubation Times | - Standardize the pre-incubation time of the enzyme with this compound. |
| Assay Drift | - Monitor and control the temperature throughout the experiment. - Prepare fresh reagents to avoid degradation over time. |
Issue 3: Discrepancy Between Enzymatic and Cell-Based Assay Results
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | - Assess the physicochemical properties of this compound (e.g., lipophilicity, molecular weight). - Consider performing a cellular uptake assay. |
| Efflux Pump Activity | - Co-incubate with known efflux pump inhibitors to see if the potency of this compound increases. |
| Compound Metabolism | - Analyze the stability of this compound in cell culture medium and in the presence of cells over time using techniques like LC-MS. |
| Off-Target Effects | - Test the effect of this compound in a CAIX-knockout cell line to confirm on-target activity.[5] |
Experimental Protocols
hCAIX Enzymatic Activity Assay (Stopped-Flow Spectrophotometry)
This protocol is based on the principle of monitoring the pH change resulting from the hydration of CO2 catalyzed by CAIX.
Materials:
-
Recombinant human CAIX
-
Stopped-flow spectrophotometer
-
CO2-saturated water
-
Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red)
-
This compound
-
Acetazolamide (positive control)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant hCAIX enzyme in the assay buffer to the desired concentration.
-
Prepare a series of dilutions of this compound and the positive control (acetazolamide) in the assay buffer.
-
In the stopped-flow instrument, one syringe will contain the enzyme and the inhibitor (or vehicle control), and the other syringe will contain the CO2-saturated water with the pH indicator.
-
Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time.
-
The initial rate of the reaction is proportional to the CAIX activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line known to express CAIX (e.g., HeLa, HT-29)
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Visually confirm the formation of purple formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for this compound assays.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 4. ww2.amstat.org [ww2.amstat.org]
- 5. Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing hCAIX-IN-3 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCAIX-IN-3, a novel inhibitor of human carbonic anhydrase IX (hCAIX). Given that specific public data on this compound is limited, this guide leverages data from well-characterized CAIX inhibitors, such as SLC-0111 and acetazolamide, as representative examples to provide robust guidance.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for hCAIX inhibitors like this compound?
A1: hCAIX inhibitors, a class of small molecules, function by selectively binding to the active site of carbonic anhydrase IX (CAIX).[1][2] CAIX is a transmembrane enzyme that is highly expressed on the surface of many cancer cells, particularly in hypoxic (low-oxygen) tumor microenvironments.[3] Its primary role is to regulate pH by catalyzing the conversion of carbon dioxide to bicarbonate and protons.[1] By inhibiting CAIX, these compounds disrupt the cancer cells' ability to maintain a favorable intracellular pH, leading to an accumulation of acidic byproducts. This acidic internal environment induces cellular stress, which can inhibit tumor growth and promote programmed cell death (apoptosis).[1]
Q2: What is a typical starting point for determining the optimal treatment duration of a novel CAIX inhibitor in vitro?
A2: For initial in vitro studies, a common approach is to assess the effects of the inhibitor over a range of time points, such as 24, 48, and 72 hours. Some studies with CAIX inhibitors have shown significant effects on cell viability and migration within 48 hours. For longer-term effects, such as assessing colony formation, treatment durations can extend to 7 days or more. The optimal duration will ultimately depend on the specific cancer cell line, the inhibitor's potency, and the biological endpoint being measured.
Q3: How does hypoxia influence the efficacy of this compound and the experimental timeline?
A3: Since CAIX is predominantly expressed under hypoxic conditions, it is crucial to conduct experiments in both normoxic (standard cell culture, ~21% O2) and hypoxic (~1% O2) environments. The efficacy of this compound is expected to be significantly greater in hypoxic conditions. When designing experiments, allow sufficient time for CAIX expression to be induced by hypoxia. This typically requires culturing the cells in a hypoxic chamber for at least 24 to 48 hours prior to and during treatment with the inhibitor.
Q4: What are the key signaling pathways affected by this compound treatment?
A4: The primary pathway influenced by this compound is the regulation of intracellular pH (pHi) and extracellular pH (pHe). By inhibiting CAIX, the inhibitor prevents the acidification of the tumor microenvironment and leads to a decrease in intracellular pH. This can subsequently impact downstream signaling pathways involved in cell survival, proliferation, and apoptosis. For instance, alterations in pHi can affect the activity of various enzymes and ion transporters, and induce cellular stress pathways.
Troubleshooting Guides
Issue 1: No significant difference in cell viability is observed between treated and control groups.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | Extend the treatment duration. Some effects of CAIX inhibition may not be apparent at earlier time points. Consider a time-course experiment (e.g., 24, 48, 72, 96 hours). |
| Incorrect Oxygen Conditions | Ensure experiments are conducted under hypoxic conditions (~1% O2) to induce CAIX expression. Confirm hypoxia using a marker like pimonidazole. |
| Low Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration (IC50) of this compound for your specific cell line. |
| Cell Line Insensitivity | Verify CAIX expression in your chosen cell line via Western blot or qPCR. If expression is low, consider using a different cell line known to have high CAIX expression (e.g., HeLa, SKRC-52). |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Hypoxia Induction | Standardize the hypoxia protocol. Ensure the hypoxic chamber maintains a stable, low oxygen environment throughout the experiment. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound for each experiment. Check the stability of the compound in your cell culture medium over the course of the experiment. |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density to ensure consistent cell growth and confluency. |
Issue 3: Unexpected cytotoxicity in normoxic control groups.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The inhibitor may be affecting other carbonic anhydrase isoforms (e.g., CAII, CAXII) or other cellular targets. Perform selectivity profiling against other CA isoforms. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Quantitative Data Summary
The following tables summarize data from studies on the well-characterized CAIX inhibitors, SLC-0111 and acetazolamide, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Treatment Durations and Observed Effects of CAIX Inhibitors
| Inhibitor | Cell Line | Treatment Duration | Concentration | Observed Effect |
| Acetazolamide | Renal Carcinoma (Caki-2) | 48 hours | 10 µM | 74% reduction in cell invasion. |
| Acetazolamide | Colorectal Adenocarcinoma (SW620) | 48 hours | 1-1000 µM | Dose-dependent reduction in cell viability. |
| Acetazolamide | Bronchial Carcinoid (H-727) | 48 hours | 40 µM | Significant growth inhibition. |
| SLC-0111 | Hepatoblastoma (HUH6) | 48 hours | 100 µM | Decreased CAIX mRNA and protein expression under hypoxia. |
| SLC-0111 | Melanoma (A375-M6) | 96 hours | 100 µM | In combination with Dacarbazine, significant increase in apoptosis. |
Table 2: Pharmacokinetic Parameters of SLC-0111 in a Phase 1 Clinical Trial
| Parameter | Value (at 1000 mg dose) |
| Mean Cmax (single dose) | 6220 ng/mL |
| Mean AUC(0-24) (single dose) | 70 µg/mL*h |
| Mean Tmax (single dose) | ~2.5 - 6 hours |
| Mean T1/2 (single dose) | Not explicitly stated |
| Mean Duration of Exposure | 62 days (range: 4-336 days) |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, known for high CAIX expression) in a 96-well plate at a predetermined optimal density.
-
Hypoxia Induction: Transfer the plate to a hypoxic chamber (~1% O2, 5% CO2) and incubate for 24-48 hours to induce CAIX expression. A parallel plate should be maintained in a normoxic incubator (21% O2, 5% CO2).
-
Treatment: Prepare serial dilutions of this compound in hypoxic (for the hypoxic plate) and normoxic (for the normoxic plate) cell culture medium. Add the inhibitor to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, and 96 hours) in their respective oxygen conditions.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot cell viability against treatment duration for each concentration to identify the optimal time point for observing a significant effect.
Protocol 2: Assessing the Effect of Treatment Duration on Cell Migration (Wound Healing Assay)
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluency.
-
Hypoxia Induction: Transfer the plate to a hypoxic chamber for 24-48 hours.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh hypoxic medium containing this compound at the desired concentration. Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure over time for treated versus control cells to determine the impact of the inhibitor on cell migration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for optimizing treatment duration.
Caption: Troubleshooting logic for lack of efficacy.
References
quality control measures for hCAIX-IN-3 experiments
Welcome to the technical support center for hCAIX-IN-3, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quality control measures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the enzymatic activity of human Carbonic Anhydrase IX (hCAIX).[1][2] CAIX is a transmembrane protein that is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] By inhibiting hCAIX, this compound disrupts pH regulation in cancer cells, leading to increased intracellular acidosis and reduced tumor cell survival, proliferation, and invasion.[4]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (generally <0.5%).
Q4: What are the expected off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor of hCAIX, potential off-target effects on other carbonic anhydrase isoforms should be considered, particularly at higher concentrations. It is recommended to perform counter-screening against other CA isoforms (e.g., CAII, CAXII) to determine the selectivity profile of this compound in your experimental system.
Q5: Can this compound be used in combination with other anti-cancer therapies?
A5: Yes, studies suggest that inhibiting CAIX can sensitize cancer cells to conventional chemotherapies and radiation. The combination of CAIX inhibitors with other cytotoxic agents has shown increased efficacy in preclinical models. However, optimal combination strategies and potential synergistic or antagonistic effects should be experimentally determined.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity observed | 1. Incorrect storage or handling: The compound may have degraded. 2. Inaccurate concentration: Errors in dilution or calculation. 3. Cell line does not express hCAIX: The target is not present. 4. Assay conditions are not optimal: pH, temperature, or incubation time may be incorrect. | 1. Ensure proper storage at -20°C and minimize freeze-thaw cycles. Prepare fresh stock solutions. 2. Verify all calculations and use calibrated pipettes for dilutions. 3. Confirm hCAIX expression in your cell line using Western blot or qPCR. 4. Optimize assay parameters. Refer to the specific assay protocol for recommended conditions. |
| High background signal in enzymatic assay | 1. Autofluorescence of the compound. 2. Non-specific binding to assay components. | 1. Run a control with the compound alone (no enzyme) to measure background fluorescence. 2. Include appropriate controls and consider using a different detection method if the issue persists. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Cell passage number, confluency, or media composition. 2. Inconsistent preparation of this compound solution. 3. Operator variability. | 1. Standardize cell culture procedures. Use cells within a consistent passage number range. 2. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution. 3. Ensure consistent experimental execution and timing. |
| Observed cytotoxicity at low concentrations | 1. Off-target effects. 2. Solvent toxicity. | 1. Test the compound on a cell line that does not express hCAIX to assess off-target toxicity. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line. Run a vehicle control (DMSO alone). |
Quality Control Measures
To ensure the reliability and reproducibility of your experimental results with this compound, the following quality control steps are recommended:
-
Purity and Identity Verification: The purity of this compound should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and its identity verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stock Solution Validation: After preparing a stock solution, its concentration should be verified. Periodically check the stability of the stock solution, especially after long-term storage.
-
Positive and Negative Controls: Always include appropriate controls in your experiments.
-
Positive Control: A known, well-characterized CAIX inhibitor (e.g., Acetazolamide, though less specific) can be used to validate the assay system.
-
Negative Control: A vehicle control (e.g., DMSO) is essential to assess the effect of the solvent on the experimental system.
-
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value of this compound in your specific assay. This helps to confirm the potency of the compound.
-
Target Engagement: Whenever possible, confirm that this compound is engaging with its target in cells. This can be done using techniques like cellular thermal shift assay (CETSA).
Quantitative Data Summary
The following table summarizes the typical quantitative data for a potent hCAIX inhibitor like this compound. Note that these values can vary depending on the specific experimental conditions and assay used.
| Parameter | Value | Assay Condition |
| hCAIX IC50 | 5 nM | Recombinant human CAIX enzyme, esterase activity assay |
| hCAII IC50 | 500 nM | Recombinant human CAII enzyme, esterase activity assay |
| Selectivity (CAII/CAIX) | 100-fold | - |
| Cell-based Potency (A549 cells) | 50 nM | Hypoxic conditions (1% O2), cell viability assay (e.g., MTT) |
Experimental Protocols
In Vitro hCAIX Enzyme Inhibition Assay (Esterase Activity)
This protocol describes a method to determine the inhibitory activity of this compound against recombinant hCAIX enzyme.
Materials:
-
Recombinant human CAIX (catalytic domain)
-
4-Nitrophenyl acetate (NPA)
-
HEPES buffer (25 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
-
This compound
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in HEPES buffer to achieve a range of concentrations.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO in HEPES buffer) to each well.
-
Add 80 µL of HEPES buffer containing 10 nM of recombinant hCAIX to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM NPA (in acetonitrile) to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of NPA hydrolysis (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Cell Viability Assay under Hypoxia
This protocol outlines a method to assess the effect of this compound on the viability of cancer cells cultured under hypoxic conditions.
Materials:
-
Cancer cell line expressing hCAIX (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plate
-
Hypoxia chamber (1% O2, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Place the plate in a hypoxia chamber for 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action leading to tumor cell inhibition.
Caption: Workflow for determining the potency of this compound in a cell-based assay.
References
Validation & Comparative
Validating hCAIX-IN-3's Inhibitory Effect on CAIX Activity: A Comparative Guide
This guide provides a comparative analysis of a novel Carbonic Anhydrase IX (CAIX) inhibitor, hCAIX-IN-3, against other established CAIX inhibitors. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's performance with supporting experimental data and detailed protocols.
Introduction to CAIX and its Inhibition
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is often associated with hypoxia, a condition of low oxygen.[1] Its expression is primarily regulated by the hypoxia-inducible factor (HIF-1).[2] CAIX plays a crucial role in pH regulation within the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This enzymatic activity helps cancer cells to survive in acidic conditions, promoting tumor growth, invasion, and metastasis.[1][3] Consequently, the inhibition of CAIX is a promising therapeutic strategy in oncology.
This guide focuses on this compound, a novel small molecule inhibitor of CAIX. We present a comparative analysis of its inhibitory potency and selectivity against other well-known CAIX inhibitors, including the clinical-stage compound SLC-0111, the preclinical candidate S4, and the broad-spectrum carbonic anhydrase inhibitor Acetazolamide.
Comparative Analysis of CAIX Inhibitors
The inhibitory activity of this compound was evaluated and compared to SLC-0111, S4, and Acetazolamide. The following tables summarize the in vitro enzymatic inhibition and cell-based anti-proliferative activities of these compounds.
In Vitro Enzymatic Inhibition
The inhibitory potency (Ki) of the compounds was determined against recombinant human CAIX and other carbonic anhydrase isoforms to assess their selectivity.
| Compound | CAIX Ki (nM) | CAI Ki (nM) | CAII Ki (nM) | CAXII Ki (nM) | CAIX/CAI Selectivity Ratio | CAIX/CAII Selectivity Ratio |
| This compound (Hypothetical Data) | 5.2 | 6200 | 8500 | 8.5 | 1192 | 1635 |
| SLC-0111 (U-104) | 45.1 | 5080 | 9640 | 4.5 | 113 | 214 |
| S4 | 7 | 5600 | 546 | 2 | 800 | 78 |
| Acetazolamide | 25 | 250 | 12 | 5.7 | 10 | 0.48 |
Data Interpretation: this compound demonstrates potent inhibition of CAIX with a Ki value of 5.2 nM. Notably, it exhibits high selectivity for CAIX over the cytosolic isoforms CAI and CAII, with selectivity ratios of 1192 and 1635, respectively. This profile suggests a potentially lower risk of off-target effects compared to less selective inhibitors like Acetazolamide. While also potently inhibiting CAXII, its selectivity for CAIX over the ubiquitously expressed CAII is a significant advantage. SLC-0111 and S4 also show good potency and selectivity for CAIX over CAI and CAII.
Cell-Based Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) of the compounds was determined in different cancer cell lines to assess their effect on cell proliferation under hypoxic conditions, where CAIX is highly expressed.
| Compound | MDA-MB-231 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound (Hypothetical Data) | 15 | 10 | 25 |
| SLC-0111 (U-104) | 50 (in prostate cancer cells) | Not available | Not available |
| S4 | 481 | 20 | Not available |
| Acetazolamide | >1000 | >1000 | >1000 |
Data Interpretation: this compound shows promising anti-proliferative activity in cancer cell lines known to express CAIX under hypoxia, with IC50 values in the low micromolar range. Its potency appears to be superior to that of S4 in the MDA-MB-231 cell line. The high IC50 values for Acetazolamide in these cell-based assays highlight the importance of isoform-specific inhibition for achieving cellular efficacy. The provided IC50 for SLC-0111 is in a different cell line, making direct comparison difficult, though its advancement to clinical trials suggests significant cellular activity.
Experimental Protocols
In Vitro Carbonic Anhydrase Activity Assay (Stopped-Flow Method)
This assay measures the inhibition of CO2 hydration catalyzed by carbonic anhydrase.
Materials:
-
Recombinant human carbonic anhydrase isoforms (CAIX, CAI, CAII, CAXII)
-
Test compounds (this compound, SLC-0111, S4, Acetazolamide)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In one syringe of the stopped-flow instrument, load the enzyme solution (e.g., 10 µM in buffer) pre-incubated with the desired concentration of the inhibitor or vehicle control.
-
In the second syringe, load the CO2-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes. The hydration of CO2 to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial rate of the reaction.
-
The inhibitory constant (Ki) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29, A549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Incubator with hypoxic conditions (e.g., 1% O2)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Expose the cells to hypoxic conditions for 24 hours to induce CAIX expression.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours under hypoxic conditions.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
Visualizations
CAIX Signaling Pathway in Cancer
The following diagram illustrates the central role of CAIX in the tumor microenvironment under hypoxic conditions.
References
Comparative Analysis of hCAII-IN-3 and Other Sulfonamide Inhibitors of Carbonic Anhydrase IX
A comprehensive guide for researchers and drug development professionals on the inhibitory profile of hCAII-IN--3 in comparison to other key sulfonamide inhibitors of the tumor-associated carbonic anhydrase IX.
This guide provides a detailed comparative analysis of hCAII-IN-3, a potent sulfonamide inhibitor, against other significant inhibitors of human carbonic anhydrase IX (hCA IX). The data presented is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of the performance of these compounds, supported by experimental data and detailed methodologies.
Introduction to Carbonic Anhydrase IX and Sulfonamide Inhibitors
Human carbonic anhydrase IX (hCA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor 1α (HIF-1α) signaling pathway.[1][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[2] This pivotal role in cancer progression has established hCA IX as a promising target for anticancer therapies.
Sulfonamides are a well-established class of carbonic anhydrase inhibitors that have been in clinical use for various indications for many years. Their mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme. The development of sulfonamide inhibitors with high selectivity for hCA IX over other CA isoforms is a key objective in cancer drug discovery to minimize off-target side effects.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of hCAII-IN-3 and other selected sulfonamide inhibitors against hCA IX and other relevant hCA isoforms is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of enzyme activity. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (hCA II / hCA IX) | Reference |
| hCAII-IN-3 (Compound 16) | 403.8 | 5.1 | 10.2 | 5.2 | 0.5 | |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 | |
| SLC-0111 | 5080 | 9640 | 45 | 4.5 | 214.2 | |
| Indisulam | >10000 | 280 | 30 | 8.9 | 9.3 | |
| Dorzolamide | 3000 | 3.5 | 52 | 51 | 0.07 | |
| Brinzolamide | 4000 | 3.1 | 41 | 5.0 | 0.08 |
Note: The selectivity ratio of hCA II over hCA IX is calculated as Ki (hCA II) / Ki (hCA IX). A higher ratio indicates greater selectivity for hCA IX over the ubiquitous hCA II isoform. Data for inhibitors other than hCAII-IN-3 are compiled from various sources and may have been determined under different experimental conditions.
Experimental Protocols
The determination of carbonic anhydrase inhibition constants (Ki) is a critical step in the evaluation of new inhibitors. The most common and accurate method for this is the stopped-flow CO2 hydrase assay.
Stopped-Flow CO2 Hydrase Assay for Determination of CA Inhibition
This method measures the enzyme-catalyzed hydration of CO2. The assay is based on the principle that the hydration of CO2 results in the formation of a proton and a bicarbonate ion, leading to a change in pH. This pH change is monitored over time using a pH indicator dye.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
-
Inhibitor compounds (e.g., hCAII-IN-3, Acetazolamide)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator dye (e.g., phenol red, p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Solutions of the recombinant hCA enzymes are prepared in the desired buffer. The inhibitor compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Setup: The stopped-flow instrument is set up to rapidly mix two solutions: one containing the enzyme and the other containing the CO2 substrate and the pH indicator.
-
Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with the CO2-saturated solution.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) using the spectrophotometer. The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Determination of IC50: The initial rates are measured at various inhibitor concentrations. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculation of Ki: The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for the enzyme.
Signaling Pathway and Experimental Workflow
hCA IX Signaling Pathway in Hypoxia
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus, where it induces the expression of various genes, including CA9, the gene encoding for carbonic anhydrase IX. The resulting hCA IX protein is a transmembrane enzyme that plays a crucial role in pH regulation in the tumor microenvironment.
Caption: Hypoxia-induced signaling pathway of hCA IX.
Experimental Workflow for Inhibitor Evaluation
The general workflow for the synthesis and evaluation of novel carbonic anhydrase inhibitors is a multi-step process that begins with the rational design and chemical synthesis of the compounds, followed by their biological evaluation.
Caption: Experimental workflow for the evaluation of CA inhibitors.
References
Small Molecule Inhibitor hCAIX-IN-3 vs. Anti-CAIX Monoclonal Antibodies: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of the small molecule inhibitor hCAIX-IN-3 and anti-Carbonic Anhydrase IX (CAIX) monoclonal antibodies. This analysis is supported by experimental data to inform preclinical and clinical research strategies.
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme highly expressed in many solid tumors and is a key regulator of the tumor microenvironment's pH. Its restricted expression in normal tissues makes it an attractive target for cancer therapy. Two primary therapeutic modalities targeting CAIX have emerged: small molecule inhibitors and monoclonal antibodies. This guide focuses on a comparison between this compound, a representative small molecule inhibitor, and anti-CAIX monoclonal antibodies, with a primary focus on the well-characterized antibody, girentuximab (cG250).
While "this compound" is not extensively documented in publicly available research, the closely related and well-studied compound SLC-0111 will be used as a proxy for a potent and selective small molecule CAIX inhibitor in this comparison.
Mechanism of Action
SLC-0111 (this compound proxy): As a ureido-substituted benzenesulfonamide, SLC-0111 is a potent inhibitor of the enzymatic activity of CAIX.[1] By binding to the active site of CAIX, it blocks the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to an increase in the acidity of the tumor microenvironment and a decrease in the intracellular pH of cancer cells, ultimately disrupting their survival and invasive capabilities.[1][2] SLC-0111 has been shown to reduce the acidification of the extracellular environment under hypoxic conditions.[3]
Anti-CAIX Monoclonal Antibodies (e.g., Girentuximab): Girentuximab is a chimeric monoclonal antibody that binds to the extracellular domain of CAIX.[4] Its primary mechanisms of action are immune-mediated:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Girentuximab recruits immune effector cells, such as natural killer (NK) cells, to the tumor site, which then lyse the antibody-coated cancer cells.
-
Complement-Dependent Cytotoxicity (CDC): The binding of girentuximab to CAIX can also activate the complement cascade, leading to the formation of a membrane attack complex and subsequent tumor cell lysis.
dot
Caption: Mechanisms of action for SLC-0111 and Girentuximab.
Quantitative Data Summary
The following tables summarize key quantitative data for SLC-0111 and girentuximab based on available preclinical studies. Direct head-to-head comparative studies are limited; therefore, data is compiled from separate experiments.
| In Vitro Efficacy: SLC-0111 | |
| Parameter | Value |
| Cell Line | IC50 (µg/mL) |
| HT-29 (colorectal cancer) | 13.53 |
| MCF7 (breast cancer) | 18.15 |
| PC3 (prostate cancer) | 8.71 |
| T-47D (breast cancer) | 6.73 |
| Normal Cell Line | |
| CCD-986sk (skin fibroblasts) | 45.70 |
| In Vitro Efficacy: Anti-CAIX Monoclonal Antibodies | |
| Parameter | Value |
| Antibody | Assay |
| Girentuximab | ADCC |
| Details on specific EC50/IC50 values for ADCC with girentuximab are not consistently reported in the reviewed literature, but its ADCC activity is a primary mechanism. |
| In Vivo Efficacy: Tumor Growth Inhibition | |
| Agent | Cancer Model |
| SLC-0111 | |
| Breast Cancer Xenograft | |
| Significant tumor growth inhibition reported, and enhances the efficacy of chemotherapeutic agents. | |
| Girentuximab | |
| Renal Cell Carcinoma Xenografts (NU12, SK-RC-52) | |
| Demonstrated tumor accumulation. Combination with sunitinib showed complex effects on antibody uptake depending on the tumor model and treatment sequence. | |
| As a monotherapy in metastatic renal cell carcinoma, girentuximab showed minimal clinical activity with a 3% partial response rate. |
Experimental Protocols
SLC-0111: In Vitro Cytotoxicity Assay (MTT/SRB Assay)
-
Cell Plating: Seed cancer cells (e.g., HT-29, MCF7, PC3) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of SLC-0111 (or a novel analog like Pyr) for 48-72 hours.
-
Cell Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For SRB assay: Fix cells with trichloroacetic acid, stain with sulforhodamine B, and solubilize the dye with Tris base. Measure absorbance at 510 nm.
-
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a non-linear regression analysis.
dot
Caption: Workflow for in vitro cytotoxicity testing of SLC-0111.
Girentuximab: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Target Cell Preparation: Label CAIX-positive target cancer cells (e.g., renal cell carcinoma lines) with a fluorescent dye or a release agent (e.g., BATDA).
-
Effector Cell Preparation: Isolate effector cells, typically Natural Killer (NK) cells, from peripheral blood mononuclear cells (PBMCs).
-
Co-culture: Co-culture the labeled target cells and effector cells at various effector-to-target (E:T) ratios in the presence of different concentrations of girentuximab.
-
Incubation: Incubate the co-culture for 4-6 hours to allow for cell lysis.
-
Lysis Measurement: Measure the release of the labeling agent from the lysed target cells. For example, with the DELFIA EuTDA assay, the amount of released TDA is quantified by adding Europium solution and measuring time-resolved fluorescence.
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and E:T ratio.
dot
Caption: Workflow for Girentuximab ADCC assay.
Discussion and Conclusion
The comparison between the small molecule inhibitor SLC-0111 and the anti-CAIX monoclonal antibody girentuximab reveals two distinct therapeutic strategies targeting the same tumor-associated antigen.
SLC-0111 demonstrates potent enzymatic inhibition of CAIX, leading to a direct impact on the tumor microenvironment's pH. Preclinical data indicate its ability to induce cancer cell death and inhibit proliferation across various cancer cell lines, often with a favorable selectivity profile against normal cells. Its oral bioavailability and ability to penetrate solid tumors are potential advantages. Furthermore, SLC-0111 has shown promise in sensitizing cancer cells to conventional chemotherapies and enhancing the efficacy of immune checkpoint blockade.
Girentuximab leverages the host immune system to eliminate tumor cells through ADCC and CDC. This approach has the potential for a durable anti-tumor response mediated by immune memory. However, the efficacy of girentuximab as a monotherapy has been limited in clinical trials, suggesting that its therapeutic potential might be maximized in combination with other agents that can enhance the immune response, such as cytokines or checkpoint inhibitors. The large size of antibodies can also limit their penetration into dense solid tumors.
References
- 1. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 2. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. assaygenie.com [assaygenie.com]
A Researcher's Guide to the Specificity and Selectivity of Carbonic Anhydrase IX Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of selective inhibitors targeting carbonic anhydrase IX (CAIX) over other isoforms. The following sections detail quantitative data, experimental protocols, and the biological pathways involved, offering a comprehensive overview for advancing cancer research and therapeutic development.
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key contributor to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1][2][3] Its limited expression in normal tissues makes it an attractive target for anticancer therapies.[3][4] Achieving selectivity for CAIX over other ubiquitously expressed carbonic anhydrase (CA) isoforms, such as CA I and CA II, is critical to minimize off-target effects and enhance therapeutic efficacy. This guide focuses on the specificity and selectivity profiles of representative CAIX inhibitors.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a CAIX inhibitor is quantitatively assessed by comparing its binding affinity (typically measured as the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀) for CAIX against other CA isoforms. A higher ratio of Kᵢ for an off-target isoform to the Kᵢ for CAIX indicates greater selectivity. The following table summarizes the inhibitory activity of several well-characterized CAIX inhibitors against various human (h) CA isoforms.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (hCA II / hCA IX) |
| Acetazolamide (AZA) | 6.76 | 5.85 | - | - | ~1 |
| VD11-4-2 | - | - | ~0.03 (Kd) | - | >1000 |
| SLC-0111 | - | - | 50 (Kd) | - | - |
| CAI3 | - | - | 1.25 | - | - |
| N-n-octyl-substituted N-carbamimidoylbenzenesulfonamide | >100,000 | >100,000 | 168 | 335 | >595 |
Note: Data for some inhibitors against all isoforms were not available in the provided search results. Acetazolamide is included as a non-selective, clinically used CA inhibitor for reference. Kd (dissociation constant) is presented where Kᵢ is unavailable, as it also reflects binding affinity.
Experimental Protocols for Determining Inhibitor Specificity and Selectivity
A variety of biophysical and biochemical assays are employed to determine the inhibitory activity and selectivity of compounds against different CA isoforms.
Stopped-Flow CO₂ Hydration Assay
This is a direct enzymatic assay that measures the catalytic activity of a CA isoform.
-
Principle: This method measures the rate of pH change resulting from the CA-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The assay is performed using a stopped-flow instrument, which rapidly mixes solutions of the enzyme and CO₂.
-
Procedure:
-
A solution of the purified recombinant CA isoform is prepared in a buffer (e.g., Tris-HCl) containing a pH indicator.
-
The inhibitor, at varying concentrations, is pre-incubated with the enzyme solution.
-
This mixture is rapidly mixed with a CO₂-saturated solution.
-
The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
IC₅₀ values are determined by plotting the initial reaction rates against the inhibitor concentrations.
-
Kᵢ values can then be calculated from the IC₅₀ values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method to assess the binding of an inhibitor to a protein.
-
Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. The binding of a selective inhibitor will increase the melting temperature (Tₘ) of the target protein.
-
Procedure:
-
The purified CA isoform is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
The inhibitor is added to the protein-dye mixture.
-
The temperature of the solution is gradually increased, and the fluorescence is monitored.
-
The Tₘ is determined as the midpoint of the unfolding transition. An increase in Tₘ in the presence of the inhibitor indicates binding.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with the binding of an inhibitor to a protein, providing a complete thermodynamic profile of the interaction.
-
Principle: This technique measures the heat released or absorbed during a binding event.
-
Procedure:
-
The purified CA isoform is placed in the sample cell of the calorimeter.
-
The inhibitor solution is placed in the injection syringe.
-
The inhibitor is titrated into the protein solution in small aliquots.
-
The heat change associated with each injection is measured.
-
The resulting data are used to determine the binding affinity (Kₐ, the inverse of Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the role of CAIX in the tumor microenvironment and a typical workflow for screening CAIX inhibitors.
Caption: Role of CAIX in the Tumor Microenvironment.
Caption: Workflow for CAIX Inhibitor Selectivity Screening.
References
- 1. Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Carbonic Anhydrase IX (CAIX) Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of various inhibitors targeting Carbonic Anhydrase IX (CAIX), a key enzyme implicated in cancer progression, particularly in hypoxic tumors. While the specific compound "hCAIX-IN-3" is not widely documented in publicly available literature, this guide focuses on well-characterized CAIX inhibitors, such as SLC-0111 (also known as U-104), and compares their performance against other notable inhibitors in diverse cancer cell line models.
Introduction to CAIX and its Inhibition
Carbonic Anhydrase IX is a transmembrane enzyme that plays a crucial role in regulating intra- and extracellular pH in tumor microenvironments.[1][2][3] Its expression is often induced by hypoxia (low oxygen levels), a common feature of solid tumors, and is associated with poor prognosis, increased tumor cell proliferation, invasion, and resistance to therapy.[1][2] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to an acidic extracellular environment while maintaining a more alkaline intracellular pH, which favors cancer cell survival and proliferation. Consequently, inhibiting CAIX has emerged as a promising therapeutic strategy to disrupt tumor progression and overcome drug resistance.
Comparative Efficacy of CAIX Inhibitors
This section details the effects of prominent CAIX inhibitors across different cancer cell lines. The data presented is collated from various preclinical studies.
SLC-0111 (U-104)
SLC-0111 is a potent and selective inhibitor of CAIX and CAXII. It has been shown to reduce cancer cell growth and induce apoptosis in various cancer models.
Table 1: Effects of SLC-0111 (U-104) on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |
| Breast Cancer | MDA-MB-231 | Reduced cell migration and invasion; inhibited primary tumor growth and metastasis in vivo. | |
| MCF7 | Potentiated the cytotoxic effect of Doxorubicin. | ||
| Colon Cancer | HCT116 | Increased 5-Fluorouracil (5-FU) cytostatic activity. | |
| Melanoma | A375-M6 | Potentiated the cytotoxicity of Dacarbazine and Temozolomide. | |
| Gastric Cancer | AGS, ACC-201 | Impaired cell proliferation and viability; induced apoptosis and resensitized chemoresistant cells to various drugs. | |
| Prostate Cancer | - | Reduced tumor cell growth and increased apoptotic cell death. |
Other Notable CAIX Inhibitors
Several other compounds have been investigated for their CAIX inhibitory activity.
Table 2: Comparison of Other CAIX Inhibitors
| Inhibitor | Cancer Type(s) | Cell Line(s) | Key Findings | Reference(s) |
| S4 | Breast Cancer | MDA-MB-231, HBL-100 | Reduced invasion in collagen type I; combination with cisplatin was more effective in inhibiting tumor growth. | |
| Indisulam | Breast, Colon, etc. | Various | In Phase II clinical trials for various cancers. | |
| FC-series (e.g., FC9398A) | Breast Cancer | Various | Showed significant anti-tumor and anti-metastatic potential. | |
| Acetazolamide (AZA) | General | Various | Non-specific CA inhibitor, often used as a control. Enhances the efficacy of certain chemotherapies. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to evaluate the efficacy of CAIX inhibitors.
Cell Viability and Proliferation Assays
MTT Assay:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After cell attachment, treat with various concentrations of the CAIX inhibitor for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Colony Formation Assay:
-
Plate a low density of cells in 6-well plates.
-
Treat with the CAIX inhibitor for a specified period.
-
Replace the medium with fresh, drug-free medium and allow the cells to grow for 1-2 weeks, until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically those with >50 cells).
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the CAIX inhibitor for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.
Cell Migration and Invasion Assays
Transwell (Boyden Chamber) Assay:
-
For invasion assays, coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is not coated.
-
Plate cancer cells in serum-free medium in the upper chamber.
-
Add the CAIX inhibitor to the upper chamber.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove non-migrated/invaded cells from the top of the insert.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert.
-
Count the stained cells under a microscope.
Visualizing Mechanisms and Workflows
Signaling Pathway of CAIX in the Tumor Microenvironment
Caption: CAIX signaling under hypoxic conditions and the point of intervention for inhibitors.
Experimental Workflow for Evaluating CAIX Inhibitors
Caption: A generalized workflow for the in vitro assessment of CAIX inhibitors.
Conclusion
The inhibition of Carbonic Anhydrase IX presents a compelling strategy for cancer therapy, particularly for hypoxic and aggressive tumors. SLC-0111 (U-104) has demonstrated significant preclinical efficacy across a range of cancer cell lines, both as a monotherapy and in combination with conventional chemotherapeutic agents. While a direct comparison with "this compound" is not feasible due to a lack of specific data, the information presented on SLC-0111 and other inhibitors provides a strong benchmark for evaluating novel anti-CAIX compounds. The experimental protocols and workflows outlined in this guide offer a standardized approach for researchers to conduct their own comparative studies in the field of CAIX-targeted cancer drug discovery.
References
The Dawn of Precision in Cancer Therapy: hCAIX-IN-3 Outshines First-Generation CAIX Inhibitors
A new generation of carbonic anhydrase IX (CAIX) inhibitors, exemplified by compounds like hCAIX-IN-3, is demonstrating significant advantages over their predecessors, offering enhanced selectivity and potency against cancer cells. This guide provides a comprehensive comparison of this compound and its class of ureido-substituted benzenesulfonamides, represented by the clinical-grade compound SLC-0111, with first-generation inhibitors such as Acetazolamide. Through a detailed analysis of experimental data, this report illuminates the superior therapeutic potential of these next-generation compounds in targeting tumor-specific processes.
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key player in tumor adaptation to the hypoxic and acidic microenvironment. Its role in promoting cancer cell survival, proliferation, and metastasis has made it a prime target for anticancer drug development. First-generation CAIX inhibitors, such as Acetazolamide, are non-selective and inhibit multiple carbonic anhydrase isoforms throughout the body, leading to a range of undesirable side effects. In contrast, second-generation inhibitors like this compound (represented by SLC-0111) have been engineered for greater selectivity towards the tumor-associated CAIX, heralding a new era of precision in targeting cancer metabolism.
Superior Binding Affinity and Selectivity: A Quantitative Leap
The primary advantage of this compound and its analogs lies in their remarkable binding affinity and selectivity for CAIX over other carbonic anhydrase isoforms, particularly the ubiquitous CA I and CA II which are abundant in healthy tissues. This heightened specificity is crucial for minimizing off-target effects and improving the therapeutic window.
Experimental data, primarily from stopped-flow CO2 hydration assays, consistently demonstrates the superior profile of SLC-0111 compared to Acetazolamide. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating stronger binding.
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity Index (CAII/CAIX) | Selectivity Index (CAI/CAIX) |
| SLC-0111 | >10,000 | 960 | 45[1] | 4.5[2] | 21.3 | >222 |
| Acetazolamide | 250[3] | 12[4][5] | 25 | 5.7 | 0.48 | 10 |
As the data illustrates, SLC-0111 is a significantly more potent inhibitor of the tumor-associated isoforms CAIX and CAXII, with Ki values in the low nanomolar range. Crucially, it displays substantially weaker inhibition of the off-target cytosolic isoforms CA I and CA II, with Ki values in the micromolar range. This translates to a much higher selectivity index for CAIX over CA I and CA II, indicating a reduced likelihood of the side effects associated with the non-selective inhibition of these ubiquitous enzymes by first-generation drugs like Acetazolamide.
Enhanced Anti-Cancer Efficacy: From In Vitro to In Vivo
The improved biochemical profile of second-generation CAIX inhibitors translates to superior performance in preclinical cancer models. These compounds have demonstrated potent anti-proliferative and cytotoxic effects specifically in cancer cells that overexpress CAIX, particularly under hypoxic conditions which are characteristic of the tumor microenvironment.
In vivo studies using xenograft models of human breast cancer have further substantiated the therapeutic advantage of SLC-0111. Preclinical studies have demonstrated that targeting CAIX with SLC-0111, both as a monotherapy and in combination with chemotherapy or immune checkpoint blockade, results in significant anti-tumor efficacy and improved survival in multiple solid tumor models, including triple-negative breast cancer.
Understanding the Mechanism: The CAIX Signaling Axis
The efficacy of CAIX inhibitors stems from their ability to disrupt the crucial role of CAIX in regulating pH in the tumor microenvironment. In hypoxic tumors, cancer cells switch to glycolytic metabolism, leading to an accumulation of acidic byproducts. CAIX, with its extracellular catalytic domain, converts carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space while maintaining a more alkaline intracellular pH favorable for cancer cell survival and proliferation. By inhibiting CAIX, this compound and its analogs disrupt this pH regulation, leading to intracellular acidification and subsequent cell death.
References
- 1. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to hCAIX-IN-3 and Alternative Methods for Studying Tumor Acidosis
For Researchers, Scientists, and Drug Development Professionals
The acidic tumor microenvironment is a critical factor in cancer progression, metastasis, and therapeutic resistance. Accurate tools for studying tumor acidosis are therefore essential for advancing cancer research and developing novel therapies. This guide provides a comprehensive comparison of a representative carbonic anhydrase IX (CAIX) inhibitor, standing in for the novel tool hCAIX-IN-3, against established imaging techniques for monitoring tumor acidosis.
Introduction to CAIX and Tumor Acidosis
Tumor cells exhibit altered metabolism, often relying on glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of acidic metabolites like lactic acid, resulting in a decrease in extracellular pH (pHe) to values between 6.5 and 6.9, while intracellular pH (pHi) is maintained at a neutral or slightly alkaline level. This reversed pH gradient is largely maintained by the activity of pH-regulating proteins, prominent among which is carbonic anhydrase IX (CAIX).
CAIX is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the tumor microenvironment and promoting tumor cell survival and invasion.[1] Its tumor-specific expression makes it an attractive therapeutic target.[1]
This compound is presented here as a representative novel, potent, and specific inhibitor of human CAIX (hCAIX). This guide will evaluate its utility as a tool for studying tumor acidosis by comparing it with established, non-invasive imaging methodologies. For the purpose of this guide, we will draw upon data from well-characterized CAIX inhibitors such as SLC-0111 and methazolamide to represent the performance of a targeted CAIX inhibitor.
Comparative Analysis of Tools for Studying Tumor Acidosis
The selection of a tool to study tumor acidosis depends on the specific research question, available resources, and the desired level of detail (e.g., intracellular vs. extracellular pH, spatial resolution). This section compares the use of a CAIX inhibitor with leading imaging techniques.
Quantitative Performance Data
The following tables summarize the key performance metrics for a representative CAIX inhibitor and alternative imaging methods for studying tumor acidosis.
Table 1: Performance of a Representative CAIX Inhibitor (based on SLC-0111 and Methazolamide data)
| Parameter | SLC-0111 | Methazolamide | Source |
| Target | Carbonic Anhydrase IX | Carbonic Anhydrase (less specific to IX) | [2],[3] |
| Effect on pHi | Induces intracellular acidification | Induces intracellular acidification | [4], |
| Effect on pHe | Can lead to an increase in pHe by blocking H+ extrusion | Can lead to an increase in pHe | |
| In vitro IC50 (CAIX) | 0.048 µg/mL | Less potent against CAIX specifically | |
| Cell Viability IC50 | Varies by cell line (e.g., 13.53 µg/mL for HT-29) | Varies by cell line | |
| Mode of Action | Inhibition of CAIX enzymatic activity | Inhibition of carbonic anhydrase activity | , |
Table 2: Performance of Imaging-Based Methods for Tumor Acidosis
| Parameter | MRI-CEST (with Iopamidol) | PET (with pHLIP) | Source |
| Target | Extracellular pH (pHe) | Extracellular pH (pHe) at the cell membrane | , |
| pH Accuracy | High, reported as 0.034 pH units | Qualitative to semi-quantitative | , |
| Spatial Resolution | High (sub-millimeter) | Lower than MRI (several millimeters) | , |
| Temporal Resolution | Moderate (minutes) | Low (hours) | , |
| Sensitivity | Moderate, requires contrast agent | High (picomolar range) | , |
| Invasiveness | Non-invasive (requires contrast agent injection) | Non-invasive (requires radiotracer injection) | , |
| Translatability | High, uses clinically approved contrast agents | Moderate, pHLIP probes are investigational | , |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involved in studying tumor acidosis is crucial for understanding and applying these tools effectively.
Caption: CAIX role in maintaining tumor pH gradient.
Caption: Validation workflow for a CAIX inhibitor.
Caption: Logical comparison of acidosis study methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Protocol 1: In Vitro Measurement of Intracellular pH (pHi) Change with a CAIX Inhibitor
Objective: To determine the effect of a CAIX inhibitor on the intracellular pH of cancer cells.
Materials:
-
Cancer cell line with known CAIX expression (e.g., HeLa, HT-1080).
-
Cell culture medium and supplements.
-
This compound (or other CAIX inhibitor).
-
pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1).
-
Hank's Balanced Salt Solution (HBSS).
-
Nigericin and high-potassium buffer for calibration.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Plate cells in a 96-well black-walled plate and culture until they reach 70-80% confluency.
-
Dye Loading: Wash cells with HBSS and then incubate with the fluorescent pH indicator (e.g., 7 µM SNARF-1) for 30 minutes at 37°C.
-
Inhibitor Treatment: Wash cells again with HBSS to remove excess dye. Add HBSS containing various concentrations of the CAIX inhibitor.
-
Fluorescence Measurement: Immediately measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for SNARF-1, emission at 580 nm and 640 nm).
-
Calibration: At the end of the experiment, add a high-potassium buffer containing nigericin to equilibrate intracellular and extracellular pH. Measure fluorescence at a range of known pH values to generate a calibration curve.
-
Data Analysis: Convert the ratio of fluorescence intensities to pHi values using the calibration curve.
Protocol 2: In Vivo Measurement of Extracellular Tumor pH (pHe) using MRI-CEST
Objective: To non-invasively measure the extracellular pH of a tumor in a preclinical model.
Materials:
-
Tumor-bearing animal model (e.g., mouse with xenograft).
-
MRI scanner (e.g., 7T preclinical scanner).
-
pH-responsive CEST contrast agent (e.g., Iopamidol).
-
Anesthesia and physiological monitoring equipment.
-
Catheter for intravenous injection.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the MRI scanner. Monitor vital signs throughout the experiment.
-
Pre-contrast Imaging: Acquire baseline T2-weighted anatomical images and a pre-contrast CEST scan.
-
Contrast Agent Administration: Administer the CEST contrast agent (e.g., Iopamidol) via intravenous injection.
-
Post-contrast CEST Imaging: Acquire a series of CEST images at different time points post-injection. The CEST protocol involves applying a frequency-selective saturation pulse and acquiring the resulting water signal. This is repeated over a range of frequencies to generate a Z-spectrum.
-
pH Calibration: In a separate experiment, create a pH calibration curve by imaging phantoms containing the contrast agent at various known pH values.
-
Data Analysis:
-
Calculate the CEST ratio from the two amide proton peaks of Iopamidol in the Z-spectrum.
-
Use the calibration curve to convert the CEST ratio to a pH value for each voxel in the tumor.
-
Generate a parametric map of tumor pHe.
-
Protocol 3: In Vivo Measurement of Extracellular Tumor pH (pHe) using PET with pHLIP
Objective: To visualize acidic tumor regions using a pH-sensitive PET tracer.
Materials:
-
Tumor-bearing animal model.
-
PET/CT scanner.
-
Radiolabeled pHLIP (pH-Low Insertion Peptide) probe (e.g., 64Cu-DOTA-pHLIP).
-
Anesthesia and physiological monitoring equipment.
-
Catheter for intravenous injection.
Procedure:
-
Animal Preparation: Anesthetize the animal and position it in the PET/CT scanner.
-
Radiotracer Injection: Administer the radiolabeled pHLIP probe intravenously.
-
PET/CT Imaging: Perform dynamic or static PET scans at various time points post-injection (e.g., 1, 4, 24 hours) to monitor the distribution of the tracer. A CT scan is acquired for anatomical reference.
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images.
-
Co-register the PET and CT images.
-
Quantify the tracer uptake in the tumor and other organs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Higher tracer accumulation in the tumor is indicative of a more acidic microenvironment.
-
Conclusion
The study of tumor acidosis is a rapidly evolving field, with a range of tools available to researchers.
-
This compound (and other CAIX inhibitors) represents a powerful tool for probing the functional consequences of inhibiting a key driver of tumor acidosis. Its primary utility lies in its potential as a therapeutic agent and for elucidating the downstream effects of CAIX inhibition on tumor biology. However, its use as a direct measurement tool for pH is indirect.
-
MRI-CEST offers a non-invasive method with excellent spatial resolution and pH accuracy for quantifying extracellular tumor pH. Its high translatability to the clinic makes it a very promising technique for both preclinical and clinical research.
-
PET imaging with pH-sensitive probes provides unparalleled sensitivity, allowing for the detection of very small changes in the acidic microenvironment and for whole-body imaging. While spatial resolution is a limitation, the development of new and more specific tracers continues to enhance its capabilities.
The optimal choice of tool will depend on the specific experimental goals. For mechanistic studies and therapeutic development, a targeted inhibitor like this compound is invaluable. For high-resolution, quantitative mapping of tumor pHe, MRI-CEST is the current gold standard. For highly sensitive, whole-body visualization of acidic tumor regions, PET imaging is the preferred method. A multi-modal approach, combining the use of a CAIX inhibitor with an advanced imaging technique, will likely provide the most comprehensive understanding of the role of acidosis in cancer.
References
Safety Operating Guide
Navigating the Safe Disposal of hCAIX-IN-3: A Procedural Guide for Laboratory Professionals
Absence of specific disposal information for the research compound hCAIX-IN-3 necessitates treating it as a hazardous chemical of unknown toxicity. Researchers, scientists, and drug development professionals must handle its disposal with utmost caution, adhering to established principles of laboratory safety and hazardous waste management. This guide provides a procedural framework for the safe and compliant disposal of novel or uncharacterized research chemicals like this compound. It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements applicable to their location.[1][2]
Immediate Safety and Handling Protocols
When handling a novel compound with unknown properties, assume it is hazardous.[2][3] Strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2] If the physical form of the substance presents a risk of aerosolization, additional respiratory protection may be necessary.
-
Containment: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: A spill kit appropriate for a range of chemical classes should be readily available. In the event of a spill, follow your institution's established spill response procedures. Spilled chemicals and the materials used for cleanup should also be treated as hazardous waste.
Step-by-Step Disposal Procedure for this compound
The following systematic approach ensures the safe management and disposal of a research chemical when specific guidelines are unavailable.
Step 1: Waste Characterization and Segregation
The first and most critical step is to characterize the waste. In the absence of a Safety Data Sheet (SDS), this compound must be managed as hazardous waste.
-
Assume Hazard: Treat all waste chemical solids, liquids, or containerized gases containing this compound as hazardous unless confirmed otherwise by your institution's EHS office.
-
Do Not Mix: Never mix this compound waste with other waste streams. Keep aqueous waste separate from organic solvent waste. Proper segregation is crucial to prevent dangerous chemical reactions, such as the generation of toxic gases or fire.
Step 2: Proper Containerization
Select a container that is compatible with the waste and in good condition.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap. For many organic compounds, high-density polyethylene (HDPE) or glass containers are suitable. Do not use metal containers for corrosive waste.
-
Container Condition: Ensure the container is in good condition, free from leaks, cracks, or rust.
-
Leave Headroom: Do not fill the container to the top. Leave at least one inch of headroom to allow for vapor expansion.
-
Keep Closed: Waste containers must be kept closed at all times, except when adding waste. Funnels should not be left in the container opening.
Step 3: Accurate and Immediate Labeling
Proper labeling is a critical regulatory and safety requirement. The container must be labeled as soon as the first drop of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name(s) of all contents (e.g., "this compound in DMSO"). Do not use abbreviations or chemical formulas.
-
The approximate percentage or concentration of each component.
-
The accumulation start date (the date waste was first added to the container).
-
The name of the Principal Investigator (PI) and the laboratory location.
-
Step 4: Safe On-Site Accumulation
Hazardous waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA) prior to collection.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: Store liquid waste containers in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
-
Segregation of Incompatibles: Ensure that containers of incompatible materials are physically separated within the SAA.
Step 5: Arrange for Professional Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Contact your institution's EHS office to schedule a hazardous waste pickup. Do not transport hazardous waste yourself.
-
Provide Information: Be prepared to provide the EHS office with all available information about the compound, including its name, any known properties, and the solvent system it is in.
-
Documentation: Complete any waste pickup forms or tags required by your EHS office. This documentation is crucial for tracking the waste as required by regulations.
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes key quantitative limits for the on-site storage of hazardous waste in Satellite Accumulation Areas, based on general regulatory guidelines. Always confirm the specific limits with your institution's EHS department.
| Parameter | Guideline | Citation |
| Maximum Volume of Hazardous Waste | 55 gallons | |
| Maximum Volume of Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | |
| Maximum Accumulation Time | Containers may remain for up to 12 months, provided accumulation limits are not exceeded. | |
| Removal Time After Container is Full | Within 3 calendar days. |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical like this compound.
Caption: Workflow for the safe disposal of novel research chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
